RU-39411
説明
特性
CAS番号 |
120382-04-9 |
|---|---|
分子式 |
C28H37NO3 |
分子量 |
435.6 g/mol |
IUPAC名 |
(8S,9R,11S,13S,14S,17S)-11-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H37NO3/c1-28-17-24(18-4-8-21(9-5-18)32-15-14-29(2)3)27-22-11-7-20(30)16-19(22)6-10-23(27)25(28)12-13-26(28)31/h4-5,7-9,11,16,23-27,30-31H,6,10,12-15,17H2,1-3H3/t23-,24+,25-,26-,27+,28-/m0/s1 |
InChIキー |
VBPPJMXMMHJPDP-JZFZMOLRSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |
正規SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |
外観 |
Solid powder |
他のCAS番号 |
120382-04-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RU-39411; RU 39411; RU39411; |
製品の起源 |
United States |
Foundational & Exploratory
RU5135: A Technical Guide to its Antagonism of the Glycine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RU5135 as a potent and selective antagonist of the glycine receptor (GlyR). RU5135, a steroid derivative, exhibits a competitive and strychnine-like mechanism of action, making it a valuable tool for studying the physiological and pathological roles of glycinergic neurotransmission. This document consolidates available quantitative data, details experimental protocols for its characterization, and presents key signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.
Introduction to RU5135 and the Glycine Receptor
The glycine receptor is a crucial component of the central nervous system, functioning as a ligand-gated chloride ion channel that mediates inhibitory neurotransmission.[1][2][3] Upon binding of the neurotransmitter glycine, the channel opens, allowing an influx of chloride ions that hyperpolarizes the postsynaptic membrane, thus reducing neuronal excitability.[2][4] This inhibitory signaling is vital for motor control, pain processing, and respiratory rhythm.
RU5135 has been identified as a potent antagonist of the glycine receptor, acting in a manner similar to the classic GlyR antagonist, strychnine.[5][6] Its steroid-based structure distinguishes it from many other glycine antagonists. Understanding the specifics of its interaction with the glycine receptor is essential for its application as a pharmacological probe and for the potential development of novel therapeutics targeting the glycinergic system.
Quantitative Pharmacological Data
The potency of RU5135 as a glycine receptor antagonist has been quantified using various pharmacological parameters. The available data is summarized in the table below.
| Parameter | Value | Species | Preparation | Reference |
| pA2 | 7.67 | Rat | Isolated Optic Nerve | [6] |
Mechanism of Action
RU5135 acts as a competitive antagonist at the glycine receptor.[7] This means that RU5135 binds to the same recognition site on the receptor as the endogenous agonist, glycine.[7] However, the binding of RU5135 does not induce the conformational change necessary for the opening of the associated chloride channel.[7] By occupying the binding site, RU5135 prevents glycine from activating the receptor, thereby inhibiting its function. Molecular modeling studies suggest that while RU5135 binds to the glycine recognition site, it fails to trigger the allosteric changes that lead to channel gating.[7] Furthermore, it is proposed that a carbonyl group on the RU5135 molecule may interact with an arginine residue near the outer mouth of the chloride channel, potentially contributing to the blockade.[7]
Experimental Protocols
The following sections describe the methodologies used to characterize RU5135 as a glycine receptor antagonist.
Electrophysiological Characterization on Isolated Rat Optic Nerve
This protocol is based on the methodology used to determine the pA2 value of RU5135.[6]
Objective: To quantify the antagonistic potency of RU5135 on glycine-induced responses in a native neuronal preparation.
Preparation:
-
Tissue Dissection: Isolate the optic nerve from a rat.
-
Mounting: Mount the isolated optic nerve in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant temperature.
Recording:
-
Electrode Placement: Place extracellular recording electrodes on the surface of the optic nerve to measure compound action potentials.
-
Stimulation: Use a stimulating electrode to evoke action potentials.
-
Drug Application: Apply glycine to the perfusion bath at various concentrations to establish a concentration-response curve for its inhibitory effect on the evoked potentials.
-
Antagonist Application: Introduce RU5135 into the perfusion medium at a fixed concentration and allow it to equilibrate with the tissue.
-
Schild Analysis: In the presence of RU5135, re-establish the glycine concentration-response curve. Repeat this process with multiple concentrations of RU5135. The parallel rightward shift in the glycine concentration-response curve is indicative of competitive antagonism. Plot the log (concentration ratio - 1) against the log [RU5135] to generate a Schild plot. The x-intercept of this plot provides the pA2 value.
Radioligand Binding Assay (General Protocol)
While a specific protocol for RU5135 has not been detailed in the available literature, a general radioligand binding assay to determine the Ki value would follow these steps:
Objective: To determine the binding affinity (Ki) of RU5135 for the glycine receptor.
Materials:
-
Receptor Source: Membranes prepared from a tissue or cell line known to express glycine receptors (e.g., spinal cord, transfected HEK293 cells).
-
Radioligand: A radiolabeled glycine receptor antagonist with high affinity and specificity (e.g., [3H]strychnine).
-
Test Compound: RU5135 at various concentrations.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
Procedure:
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of RU5135. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled known antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of RU5135. Fit the data to a one-site competition model to determine the IC50 value of RU5135. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Glycine Receptor Signaling Pathway
Caption: Glycine receptor signaling pathway and the antagonistic action of RU5135.
Experimental Workflow for RU5135 Characterization
Caption: A typical experimental workflow for characterizing a novel glycine receptor antagonist like RU5135.
Logical Relationship of Competitive Antagonism
Caption: Logical diagram illustrating the competitive antagonism of RU5135 at the glycine receptor binding site.
Conclusion
RU5135 is a valuable pharmacological tool for the study of the glycinergic system due to its potent and competitive antagonism of the glycine receptor. Its strychnine-like properties allow for the effective blockade of glycine-mediated neurotransmission. The provided data and protocols offer a foundation for researchers to utilize RU5135 in their investigations into the roles of glycine receptors in health and disease. Further studies to determine its Ki and IC50/EC50 values would provide a more complete pharmacological profile. The unique steroidal structure of RU5135 may also offer a scaffold for the design of novel, selective modulators of the glycine receptor.
References
- 1. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On identifying a second molecular antagonistic mechanism operative at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
RU5135: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135, a synthetic amidine steroid, emerged from the pioneering steroid research of the mid-20th century. This document provides a comprehensive technical overview of RU5135, detailing its discovery, mechanism of action, and the experimental methodologies used in its characterization. It is intended to serve as a resource for researchers in pharmacology and drug development, offering a concise summary of the compound's properties and the historical context of its investigation. While the "RU" designation strongly suggests an origin within the French pharmaceutical company Roussel Uclaf, renowned for its work on steroid antagonists like RU-486, the specific details of its initial synthesis and discovery remain to be fully elucidated from publicly available literature.
Introduction
RU5135, chemically identified as (3α,5β)-3-hydroxy-16-imino-17-aza-androstan-11-one, is a potent antagonist of two critical inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptor and the glycine receptor. Its dual antagonism has made it a valuable tool in neuropharmacological research for dissecting the roles of these inhibitory systems. This guide synthesizes the available historical and technical data on RU5135, presenting it in a format accessible to professionals in the field.
Discovery and Historical Context
The development of RU5135 is rooted in the extensive research on steroid chemistry conducted by pharmaceutical companies in the latter half of the 20th century. Roussel Uclaf, a key player in this field, was instrumental in the development of steroid-based drugs, most notably the progesterone receptor antagonist mifepristone (RU-486). The "RU" prefix in RU5135 is a strong indicator of its origin within this company's research programs, which were dedicated to synthesizing and screening novel steroid structures for a variety of biological activities.
Mechanism of Action
RU5135 exerts its physiological effects by competitively inhibiting the function of GABAA and glycine receptors.
-
GABAA Receptor Antagonism : RU5135 acts as a competitive antagonist at the GABAA receptor, competing with the endogenous ligand GABA. It shares a common binding site with the classical competitive antagonist, bicuculline. However, its binding site is distinct from those of non-competitive inhibitors like picrotoxin and allosteric modulators such as neurosteroids.
-
Glycine Receptor Antagonism : Similarly, RU5135 is a competitive antagonist at the glycine receptor, where it shares a common site of action with the potent convulsant strychnine.
The dual antagonism of these two primary inhibitory ionotropic receptors in the central nervous system makes RU5135 a powerful tool for studying the physiological roles of GABAergic and glycinergic signaling.
Quantitative Data
The antagonist potency of RU5135 has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Target | Agonist | pA2 Value |
| GABAA Receptor | Muscimol | 8.31 |
| Glycine Receptor | Glycine | 7.67 |
Table 1: Antagonist Potency (pA2) of RU5135
Experimental Protocols
The characterization of RU5135 has relied on standard pharmacological and electrophysiological techniques. While specific, detailed protocols from the initial discovery are not available, the following represent the general methodologies employed for a compound of this class.
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the affinity and specificity of a compound for its receptor.
Objective: To determine the binding affinity (Ki) of RU5135 for the GABAA receptor.
General Protocol:
-
Membrane Preparation:
-
Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [35S]TBPS) and varying concentrations of RU5135.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of RU5135 that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiological Recording
Electrophysiological techniques, such as whole-cell patch-clamp recording, are used to measure the functional effects of a compound on ion channel activity.
Objective: To characterize the antagonist effect of RU5135 on glycine-induced currents in neurons.
General Protocol:
-
Slice Preparation:
-
Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices containing the brain region of interest (e.g., brainstem or spinal cord) are prepared using a vibratome.
-
The slices are allowed to recover in oxygenated aCSF before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
A single neuron is visualized under a microscope.
-
A glass micropipette filled with an intracellular solution is brought into contact with the neuron's membrane to form a high-resistance seal.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.
-
-
Drug Application:
-
Glycine is applied to the neuron to elicit an inward chloride current.
-
After establishing a stable baseline response to glycine, RU5135 is co-applied with glycine.
-
-
Data Acquisition and Analysis:
-
The glycine-induced currents are recorded in the absence and presence of RU5135.
-
The degree of inhibition of the glycine current by RU5135 is quantified. A concentration-response curve can be generated to determine the IC50 of RU5135.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of RU5135 at inhibitory synapses.
Experimental Workflow
Caption: General experimental workflow for the characterization of RU5135.
Synthesis
A detailed, step-by-step synthesis protocol for RU5135 from its original developers is not publicly available. However, the synthesis of similar aza-steroids typically involves multi-step processes starting from commercially available steroid precursors. The introduction of the nitrogen atom into the steroid skeleton and the formation of the imine group at position 16 would be key synthetic challenges.
Conclusion
RU5135 is a historically significant neuropharmacological tool, notable for its potent and competitive antagonism of both GABAA and glycine receptors. While its origins likely lie within the extensive steroid chemistry programs of Roussel Uclaf, a comprehensive understanding of its discovery and development is limited by the availability of primary source documentation. This guide provides a consolidation of the existing technical information on RU5135, serving as a valuable resource for researchers investigating inhibitory neurotransmission and the pharmacology of steroid derivatives. Further historical research into the archives of Roussel Uclaf may provide a more complete picture of the discovery and initial investigation of this potent neuroactive steroid.
RU5135: A Technical Guide on its Antagonistic Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135 is a steroid derivative recognized for its potent antagonistic effects on major inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide synthesizes the available preclinical data on RU5135, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. Due to the preclinical nature of the research on RU5135, clinical trial data is not available. The primary actions of RU5135 are competitive antagonism at γ-aminobutyric acid type A (GABA-A) and glycine receptors, leading to a reduction in inhibitory neurotransmission and, under certain conditions, epileptiform activity. This document provides a detailed overview for researchers investigating inhibitory synaptic transmission and the pharmacological modulation of GABAergic and glycinergic systems.
Mechanism of Action
RU5135 exerts its effects on the central nervous system primarily through the competitive antagonism of two key ligand-gated ion channels: the GABA-A receptor and the glycine receptor (GlyR). Both of these receptors are crucial for mediating fast inhibitory neurotransmission throughout the CNS.
-
GABA-A Receptor Antagonism : RU5135 acts as a competitive antagonist at the GABA-A receptor, competing with the endogenous ligand GABA. By binding to the receptor, RU5135 prevents the channel from opening in response to GABA, thereby inhibiting the influx of chloride ions that would normally hyperpolarize the neuron and reduce its excitability. This action is similar to that of the classic GABA-A antagonist, bicuculline.[1]
-
Glycine Receptor Antagonism : In a manner analogous to its effects on GABA-A receptors, RU5135 competitively inhibits glycine receptors.[1][2] This action is described as "strychnine-like," indicating a potent blockade of the receptor that prevents glycine from mediating its inhibitory effects, particularly in the spinal cord and brainstem where glycine is the predominant fast inhibitory neurotransmitter.[2]
The dual antagonism of both GABA-A and glycine receptors results in a significant reduction of inhibitory tone in the CNS, leading to a state of neuronal hyperexcitability.
Quantitative Pharmacological Data
The available quantitative data for RU5135 is derived from functional studies assessing its antagonist potency. The primary metric reported is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Parameter | Receptor/Agonist | Tissue Preparation | Value | Reference |
| pA2 | GABA-A / Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |
| pA2 | Glycine Receptor / Glycine | Rat Optic Nerve | 7.67 | [1] |
Experimental Protocols
The pharmacological characterization of RU5135 has been conducted using in vitro and in vivo electrophysiological techniques. While detailed, step-by-step protocols are not fully available in the public domain, the following outlines the core methodologies employed.
In Vitro Isolated Tissue Preparations
-
Objective : To determine the potency and nature of RU5135's antagonism at GABA-A and glycine receptors in a controlled ex vivo environment.
-
Methodology :
-
Tissue Dissection : The cuneate nucleus and optic nerve are dissected from rats.[1]
-
Preparation Mounting : The isolated tissues are mounted in a recording chamber and continuously perfused with an oxygenated physiological salt solution.
-
Electrophysiological Recording : Extracellular or intracellular recordings are made from neurons within the tissue preparations to measure their electrical responses to the application of neurotransmitter agonists.
-
Agonist Application : Concentration-response curves are generated for the GABA-A agonist muscimol (in the cuneate nucleus) and for glycine (in the optic nerve).
-
Antagonist Application : RU5135 is introduced into the perfusing solution at various concentrations, and the agonist concentration-response curves are re-determined in the presence of the antagonist.
-
Data Analysis : The magnitude of the rightward shift in the agonist concentration-response curve caused by RU5135 is used to calculate the pA2 value via Schild plot analysis.
-
In Vivo Microelectrophoresis in Anesthetized Animals
-
Objective : To assess the effect of RU5135 on neuronal firing in the intact central nervous system.
-
Methodology :
-
Animal Preparation : Cats are anesthetized with pentobarbitone.[2]
-
Surgical Procedure : A laminectomy is performed to expose the spinal cord.
-
Microelectrode Placement : A multi-barreled microelectrode is lowered into the spinal cord to record the extracellular action potentials of individual neurons.
-
Microelectrophoretic Application : One barrel of the microelectrode is filled with a solution of RU5135, and a current is passed to eject the drug in the immediate vicinity of the recorded neuron. Other barrels may contain GABA or glycine for comparison.
-
Data Acquisition : The firing rate of the neuron is recorded before, during, and after the application of RU5135 and the inhibitory amino acids.
-
Analysis : The ability of RU5135 to block the inhibitory effects of GABA and glycine on neuronal firing is quantified.
-
Central Nervous System Effects
Epileptogenic Properties
A significant CNS effect of RU5135 is its ability to induce epileptiform activity. This is a direct consequence of its potent blockade of inhibitory neurotransmission. Studies have shown that systemic administration of RU5135 can lead to epileptic spiking.[3][4]
Role of the Blood-Brain Barrier
The epileptogenic effects of RU5135 are critically dependent on the integrity of the blood-brain barrier (BBB). Research indicates that in the presence of a compromised BBB, such as that caused by surgical procedures, the threshold for RU5135-induced epileptic spiking is significantly lowered.[3][4] This suggests that the compound's access to the CNS is a key determinant of its convulsant activity.
Visualizations
Signaling Pathways
The primary mechanism of RU5135 is the direct blockade of ionotropic GABA-A and glycine receptors. The downstream signaling is a direct consequence of preventing the influx of chloride ions.
Caption: Antagonistic action of RU5135 at GABA-A and Glycine receptors.
Experimental Workflow for pA2 Determination
The following diagram illustrates the general workflow for determining the pA2 value of RU5135.
Caption: Experimental workflow for determining the pA2 value of RU5135.
Logical Relationship of RU5135 Action and CNS Effects
This diagram illustrates the logical progression from the molecular action of RU5135 to its systemic effects on the central nervous system.
Caption: Logical flow from RU5135's molecular action to CNS effects.
Conclusion
RU5135 is a valuable research tool for investigating the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent, competitive antagonism at both GABA-A and glycine receptors provides a means to disinhibit neuronal circuits and study the consequences of reduced inhibitory tone. The compound's epileptogenic properties, particularly in the context of a compromised blood-brain barrier, highlight the critical role of inhibitory neurotransmission in maintaining CNS stability. Further research would be beneficial to delineate its effects on specific receptor subtypes and to explore the full extent of its pharmacological profile. The information presented in this guide, based on the available scientific literature, serves as a foundational resource for professionals in the fields of neuroscience and drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic RU5135: A Review of Non-Existent In Vivo and In Vitro Studies
A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo or in vitro studies for a compound designated as RU5135. This suggests that "RU5135" may be an internal, unpublished compound name, a misnomer, or a compound that has not yet been the subject of published scientific research. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not possible at this time.
The search for information on RU5135 did not yield any specific data regarding its binding affinity, IC50/EC50 values, pharmacokinetic profiles, or efficacy in any experimental models. General search results provided context on glucocorticoid receptor binding and the methodologies of in vivo and in vitro studies but contained no mention of RU5135.
For researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds, the absence of data on RU5135 means that any investigation would need to begin from first principles. This would involve initial in vitro characterization followed by in vivo validation.
Hypothetical Experimental Workflow for a Novel Compound Like RU5135
Should a compound like RU5135 exist and be targeted for investigation as a potential therapeutic agent, a typical preclinical research workflow would be initiated. The following outlines a generalized approach that would be necessary to gather the foundational data for a technical guide.
RU5135: A Technical Guide for the Investigation of Inhibitory Synapses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the steroid derivative RU5135, a valuable pharmacological tool for the study of inhibitory synapses. RU5135 functions as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and also exhibits antagonist activity at glycine receptors. This document consolidates the available quantitative data, details relevant experimental protocols, and presents visual representations of its mechanism of action and experimental workflows to facilitate its effective use in neuroscience research and drug development.
Introduction
Inhibitory neurotransmission, primarily mediated by GABA and glycine, is crucial for maintaining the balance of neuronal activity in the central nervous system (CNS). Dysregulation of inhibitory signaling is implicated in numerous neurological and psychiatric disorders. Pharmacological tools that can selectively modulate inhibitory receptors are therefore indispensable for elucidating the physiological roles of these receptors and for the development of novel therapeutics.
RU5135 is a steroid derivative that has been identified as a potent antagonist of the major inhibitory neurotransmitter receptors. Its competitive nature at the GABA-A receptor makes it a useful tool for isolating and studying GABAergic synaptic transmission. This guide aims to provide researchers with a comprehensive resource on the properties and applications of RU5135.
Mechanism of Action
RU5135 acts as a competitive antagonist at the GABA-A receptor. This means that it binds to the same site as the endogenous ligand GABA, but its binding does not activate the receptor's intrinsic ion channel. By occupying the binding site, RU5135 prevents GABA from binding and subsequently reduces the frequency of channel opening, thereby inhibiting GABAergic neurotransmission. Evidence for this competitive mechanism comes from Schild analysis, which has been performed in studies investigating the effect of RU5135 on the binding of other GABA-A receptor ligands.[1]
Additionally, RU5135 is a known antagonist of glycine receptors, another key family of inhibitory ligand-gated ion channels, particularly prevalent in the spinal cord and brainstem.[2] This dual antagonism should be considered when designing and interpreting experiments using RU5135.
Signaling Pathway of GABA-A Receptor and RU5135 Antagonism
References
Unveiling the Steroid Core of RU5135: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the steroid RU5135, a potent antagonist of key inhibitory neurotransmitter receptors. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activity, and the experimental framework used for its characterization.
Core Chemical and Physical Properties
RU5135 is classified as a novel convulsant amidine steroid. While a definitive public-domain chemical structure diagram remains elusive, its elemental composition and key structural features have been described in the scientific literature. It is identified as a 3-azasteroid with a 3-alpha-hydroxylated, 5-beta-reduced A ring.
| Property | Value |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| Elemental Analysis | C: 71.02%, H: 9.27%, N: 9.20%, O: 10.51% |
Biological Activity: A Dual Antagonist
RU5135 is a potent antagonist of both γ-aminobutyric acid (GABA) type A (GABA-A) and glycine receptors, two critical ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.
Quantitative Analysis of Receptor Antagonism
The antagonistic properties of RU5135 have been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor Target | Agonist | pA2 Value | Reference |
| GABA-A Receptor | Muscimol | 8.31 | [1][2] |
| Glycine Receptor | Glycine | 7.67 | [1][2] |
These values indicate that RU5135 is a highly potent and competitive antagonist at both receptor sites.
Experimental Protocols
The characterization of RU5135's biological activity involved sophisticated electrophysiological techniques performed on isolated rodent neural tissues.
Electrophysiological Recordings in Isolated Rat Tissues
1. Preparation of Isolated Rat Cuneate Nucleus Slices:
-
Tissue Source: Male Wistar rats (150-200g).
-
Dissection: The brainstem is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution. The cuneate nucleus is dissected out.
-
Slicing: Transverse slices (300-500 µm thick) are cut using a vibratome.
-
Incubation: Slices are incubated in oxygenated Krebs-Henseleit solution at room temperature for at least 1 hour before recording.
2. Preparation of Isolated Rat Optic Nerve:
-
Tissue Source: Male Wistar rats (150-200g).
-
Dissection: The optic nerves are carefully dissected from the orbits.
-
Mounting: The isolated optic nerves are mounted in a recording chamber and superfused with oxygenated Krebs-Henseleit solution.
3. Electrophysiological Recording:
-
Technique: Extracellular recording of population spikes.
-
Stimulation: Electrical stimulation is applied to evoke neuronal responses.
-
Drug Application: Agonists (muscimol for cuneate nucleus, glycine for optic nerve) are applied to elicit a baseline response.
-
Antagonism Assay: RU5135 is co-applied with the agonist at varying concentrations to determine the shift in the concentration-response curve and calculate the pA2 value.
Signaling Pathway and Mechanism of Action
RU5135 exerts its effects by competitively binding to the agonist recognition sites on GABA-A and glycine receptors. This prevents the endogenous ligands (GABA and glycine, respectively) from binding and activating these ion channels, thereby blocking the influx of chloride ions and inhibiting neuronal hyperpolarization.
Figure 1: Mechanism of action of RU5135 as a competitive antagonist at GABA-A and Glycine receptors.
Experimental Workflow
The determination of RU5135's antagonistic properties follows a structured experimental workflow.
Figure 2: Workflow for determining the pA2 value of RU5135.
References
RU5135: A Technical Guide to its Binding Affinity for Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135, a steroid derivative, has been identified as a potent antagonist of the glycine receptor (GlyR), a crucial mediator of inhibitory neurotransmission in the central nervous system. Understanding the binding affinity and mechanism of action of RU5135 at various GlyR subtypes is paramount for its potential development as a pharmacological tool and therapeutic agent. This technical guide provides a comprehensive overview of the binding characteristics of RU5135 to glycine receptors, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity of RU5135
The binding affinity of RU5135 for glycine receptors has been primarily characterized through electrophysiological studies, yielding a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Parameter | Value | Receptor Type | Preparation | Reference |
| pA2 | 7.67 | Glycine Receptor | Rat Optic Nerve | [Simmonds & Turner, 1985] |
A study on human homomeric α1 glycine receptors further established the high potency of RU5135, indicating a rank order of potency where RU5135 is greater than strychnine.[1] However, specific Ki or IC50 values for RU5135 at different glycine receptor α subunits (α1, α2, α3) are not yet prominently available in the published literature.
Mechanism of Action
Electrophysiological evidence strongly suggests that RU5135 acts as a competitive antagonist at the glycine receptor. This is supported by the parallel shift of the glycine concentration-response curve in the presence of RU5135, as is characteristic of competitive antagonism. Furthermore, studies have indicated that RU5135 shares a common site of action with strychnine, a well-known competitive antagonist of the glycine receptor.
Experimental Protocols
The determination of the binding affinity of RU5135 for glycine receptors has been achieved through detailed electrophysiological experiments. The following protocol is a summarized representation of the methodology employed in the pivotal study by Simmonds and Turner (1985).
Electrophysiological Determination of pA2 Value
Objective: To determine the potency of RU5135 as a glycine receptor antagonist by calculating its pA2 value.
Preparation: Isolated rat optic nerve preparation. This preparation is utilized as it offers a population of glycine receptors that can be reliably stimulated and recorded from.
Methodology:
-
Preparation Mounting: The isolated rat optic nerve is mounted in a perfusion bath, allowing for the superfusion of different solutions.
-
Recording: Extracellular DC recordings are made from the optic nerve to measure the depolarization induced by the application of glycine.
-
Glycine Concentration-Response Curve: A cumulative concentration-response curve for glycine is established by applying increasing concentrations of glycine and recording the corresponding depolarization.
-
Antagonist Application: The preparation is then incubated with a known concentration of RU5135 for a sufficient period to reach equilibrium.
-
Shifted Glycine Concentration-Response Curve: In the continuous presence of RU5135, a second cumulative concentration-response curve for glycine is generated.
-
Data Analysis: The dose-ratio is calculated by dividing the EC50 of glycine in the presence of RU5135 by the EC50 of glycine in the absence of the antagonist.
-
Schild Plot Construction: Steps 4-6 are repeated with at least two different concentrations of RU5135. A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of RU5135. The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Glycine receptor signaling pathway and competitive antagonism by RU5135.
Caption: Experimental workflow for determining the pA2 value of RU5135.
Caption: Logical relationship of RU5135's competitive antagonism at the glycine receptor.
Conclusion
RU5135 is a potent, competitive antagonist of glycine receptors, with a pA2 value of 7.67 as determined by electrophysiological studies on native receptors. Its shared site of action with strychnine further solidifies its mechanism as a competitive inhibitor. While quantitative binding data for specific GlyR subtypes remains an area for further investigation, the existing evidence positions RU5135 as a valuable tool for probing the function of glycinergic systems. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compelling molecule. Further studies elucidating the subtype selectivity of RU5135 will be crucial in unlocking its full potential in neuroscience research and therapeutic development.
References
Pharmacological Profile of the Antagonist RU5135: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135 is a steroid derivative that has been characterized as a potent and selective antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor. This technical guide provides a comprehensive overview of the pharmacological profile of RU5135, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inhibitory neurotransmission and the development of novel therapeutics targeting these systems.
Introduction
RU5135 is a synthetic steroid derivative that has emerged as a significant pharmacological tool for the investigation of inhibitory neurotransmission. Unlike many neuroactive steroids that potentiate the function of GABA-A receptors, RU5135 exhibits a distinct antagonistic profile. It acts as a competitive antagonist at the GABA-A receptor, a property demonstrated through Schild analysis.[1] Furthermore, RU5135 is a potent, strychnine-like antagonist of the glycine receptor.[2] This dual antagonism makes RU5135 a unique compound for dissecting the physiological and pathological roles of both GABAergic and glycinergic signaling.
Mechanism of Action
GABA-A Receptor Antagonism
RU5135 acts as a competitive antagonist at the GABA-A receptor. This has been established through electrophysiological studies on isolated rat cuneate nucleus preparations, where RU5135 produced a parallel rightward shift in the concentration-response curve for the GABA-A agonist muscimol, without a reduction in the maximum response.[1] The antagonism is not mediated through the neurosteroid binding site on the GABA-A receptor complex.[3] Instead, RU5135 appears to interact with the GABA binding site itself or a closely related site, thereby preventing the binding of GABA and subsequent channel opening.
Glycine Receptor Antagonism
In addition to its effects on the GABA-A receptor, RU5135 is a potent antagonist of the glycine receptor. Electrophysiological experiments on the isolated rat optic nerve have shown that RU5135 competitively inhibits glycine-induced depolarizations in a manner similar to the classical glycine receptor antagonist, strychnine.[1][2]
Quantitative Pharmacological Data
The potency of RU5135 as an antagonist at GABA-A and glycine receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| GABA-A Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [1] |
| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of RU5135.
Electrophysiological Recording from Isolated Rat Cuneate Nucleus (for GABA-A Receptor Antagonism)
-
Tissue Preparation: Slices of the rat cuneate nucleus are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution, typically containing (in mM): NaCl 124, KCl 5, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.
-
Recording: Extracellular DC potential recordings are made from the surface of the cuneate nucleus slice.
-
Agonist and Antagonist Application: The GABA-A receptor agonist, muscimol, is applied to the slice to elicit a depolarizing response. Concentration-response curves for muscimol are generated in the absence and presence of increasing concentrations of RU5135.
-
Data Analysis (Schild Plot): The dose-ratios (ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of RU5135. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism. The x-intercept of this plot provides the pA2 value.
Electrophysiological Recording from Isolated Rat Optic Nerve (for Glycine Receptor Antagonism)
-
Tissue Preparation: The optic nerves are dissected from rats and maintained in a recording chamber perfused with a physiological saline solution.
-
Recording: Sucrose gap recording techniques are typically employed to measure compound action potentials and membrane potential changes in the nerve bundle.
-
Agonist and Antagonist Application: Glycine is applied to the preparation to induce a depolarization. Concentration-response curves for glycine are obtained in the absence and presence of various concentrations of RU5135.
-
Data Analysis (Schild Plot): Similar to the GABA-A receptor antagonism studies, a Schild plot analysis is performed to determine the nature of the antagonism and to calculate the pA2 value for RU5135 at the glycine receptor.
[35S]TBPS Binding Assay (to assess interaction with the GABA-A receptor complex)
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.
-
Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the convulsant site within the GABA-A receptor channel. The assay is performed in the presence and absence of various concentrations of RU5135 and GABA.
-
Data Analysis: The amount of bound radioactivity is determined by liquid scintillation counting after separating the bound from free radioligand by rapid filtration. The ability of RU5135 to modulate the inhibitory effect of GABA on [35S]TBPS binding is assessed to infer its mechanism of action at the GABA-A receptor complex.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the antagonistic action of RU5135 on GABA-A and glycine receptor signaling pathways.
References
Methodological & Application
Application Notes and Protocols for RU5135 in In Vitro Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been characterized primarily as a potent antagonist of inhibitory amino acid receptors, with significant activity at both glycine and GABA-A receptors.[1][2] In microelectrophoretic studies on the spinal cord of anesthetized cats, RU5135 demonstrated potent strychnine-like antagonism of glycine and, to a lesser extent, inhibited the effects of GABA.[1] Further studies on isolated rat optic nerve and cuneate nucleus confirmed its competitive antagonism at both glycine and GABA-A receptors.[2] Given its steroid structure, the potential for off-target effects on steroid hormone receptors, such as the glucocorticoid receptor (GR), should be considered. However, its primary and most potent activity described in the literature is the antagonism of inhibitory neurotransmission.
These application notes provide a detailed protocol for the use of RU5135 in in vitro slice preparations to study its effects on neuronal activity and synaptic transmission, with a focus on its role as a glycine and GABA receptor antagonist.
Data Presentation
The following table summarizes the known antagonistic properties of RU5135. Researchers should note that binding affinities for the glucocorticoid receptor are not well-documented in publicly available literature, and its primary characterization is as an inhibitory amino acid receptor antagonist.
| Parameter | Value | Species | Preparation | Reference |
| Primary Target | Glycine and GABA-A Receptors | [1][2] | ||
| Glycine Antagonism (pA2) | 7.67 | Rat | Isolated Optic Nerve | [2] |
| GABA-A Antagonism (pA2) | 8.31 (against muscimol) | Rat | Isolated Cuneate Nucleus | [2] |
| Chemical Formula | C18H28N2O2 | [3] | ||
| Molecular Weight | 304.43 g/mol | [3] | ||
| Solubility | Soluble in DMSO | [3] |
Signaling Pathways
Glycine and GABA-A Receptor Antagonism by RU5135
Glycine and GABA are the primary inhibitory neurotransmitters in the central nervous system. Both activate ligand-gated ion channels that are permeable to chloride ions (Cl-). The influx of Cl- hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. RU5135 acts as a competitive antagonist at these receptors, blocking the binding of glycine and GABA and thereby reducing inhibitory neurotransmission. This disinhibition can lead to an overall increase in neuronal excitability.
RU5135 signaling pathway as a glycine and GABA-A receptor antagonist.
Glucocorticoid Receptor Signaling Pathway (for contextual understanding)
While RU5135 is not primarily a glucocorticoid receptor (GR) antagonist, understanding the GR signaling pathway is relevant for researchers investigating steroid derivatives. Glucocorticoids (GCs) are steroid hormones that bind to cytosolic GRs. Upon binding, the GR-GC complex translocates to the nucleus and acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate gene expression. This pathway is crucial for processes like stress response, metabolism, and inflammation.[4][5]
Canonical glucocorticoid receptor signaling pathway.
Experimental Protocols
General Protocol for Acute Brain Slice Preparation
This protocol is a general guideline and may need to be optimized for the specific brain region and animal age.
Materials:
-
Slicing solution (e.g., NMDG-based or sucrose-based aCSF, ice-cold and continuously bubbled with 95% O2 / 5% CO2)[6]
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (continuously bubbled with 95% O2 / 5% CO2)[6]
-
Vibrating microtome
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.
Protocol for Application of RU5135 to In Vitro Slices
1. Stock Solution Preparation:
-
RU5135 is soluble in dimethyl sulfoxide (DMSO).[3]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
2. Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired working concentration.
-
The final concentration of DMSO in the aCSF should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.
-
It is recommended to test a range of RU5135 concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for the desired effect in your specific preparation.
3. Application to Slices:
-
Transfer a single slice to the recording chamber and perfuse with standard aCSF to obtain a stable baseline recording.
-
Switch the perfusion to the aCSF containing RU5135.
-
Allow sufficient time for the drug to equilibrate in the tissue and for its effects to stabilize. This may take several minutes.
-
Record the changes in neuronal activity (e.g., spontaneous firing rate, synaptic potentials) in the presence of RU5135.
-
To test for reversibility, wash out the drug by perfusing with standard aCSF.
Experimental Workflow for RU5135 Application in Electrophysiology
Experimental workflow for applying RU5135 to in vitro slice preparations.
Important Considerations
-
Epileptiform Activity: As an antagonist of inhibitory neurotransmission, RU5135 has the potential to induce epileptiform activity in brain slices. Researchers should be prepared to observe and analyze such activity.
-
Off-Target Effects: Given its steroid backbone, the possibility of RU5135 interacting with steroid hormone receptors, including the glucocorticoid receptor, cannot be entirely ruled out, especially at higher concentrations. Appropriate controls, such as co-application with known GR agonists or antagonists, may be necessary if such effects are suspected.
-
Concentration-Response Curve: It is crucial to perform a concentration-response analysis to determine the EC50 of RU5135 for its effects in the specific brain region and cell type under investigation.
-
Controls: Always include a vehicle control (aCSF with the same final concentration of DMSO) to ensure that the observed effects are due to RU5135 and not the solvent.
Conclusion
RU5135 is a valuable pharmacological tool for studying the roles of glycine and GABA-A receptors in neuronal circuits. Its potent antagonist activity at these receptors makes it a useful compound for inducing disinhibition and studying network excitability in in vitro slice preparations. Researchers should be mindful of its primary mechanism of action and consider potential off-target effects when designing and interpreting experiments.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for RU5135 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a synthetic amidine steroid that functions as a potent and selective antagonist of inhibitory neurotransmitter receptors. Specifically, it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAA) receptor and as a potent, strychnine-like antagonist at the glycine receptor (GlyR).[1][2][3] This dual antagonism makes RU5135 a valuable research tool for studying inhibitory neurotransmission and for investigating the roles of GABAergic and glycinergic signaling in various physiological and pathological processes. Due to its mechanism of action, RU5135 is primarily of interest in neurobiological research involving neuronal cell cultures.
Note: There is limited information available in the public domain regarding specific recommended concentrations of RU5135 for use in cell culture. The data presented here are derived from its known potency in in vitro preparations of neural tissue. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental endpoint.
Mechanism of Action and Signaling Pathways
RU5135 exerts its effects by blocking the action of the two major inhibitory neurotransmitters in the central nervous system: GABA and glycine.
-
GABAA Receptor Antagonism: RU5135 competitively binds to the GABAA receptor, preventing GABA from binding and activating the receptor. The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. By blocking this action, RU5135 reduces GABAergic inhibition, leading to increased neuronal excitability.
-
Glycine Receptor Antagonism: Similarly, RU5135 acts as a potent antagonist at the glycine receptor, which is also a chloride-permeable ligand-gated ion channel. Glycine receptors are predominantly found in the spinal cord and brainstem, where they play a crucial role in motor control and sensory processing. By blocking glycine binding, RU5135 inhibits glycinergic neurotransmission, which can lead to disinhibition and convulsant effects.[2]
Below are diagrams illustrating the signaling pathways affected by RU5135.
Quantitative Data
Due to the limited availability of data on RU5135 in cultured cell lines, a comprehensive table of recommended concentrations cannot be provided. However, the potency of RU5135 has been determined in isolated neural tissue preparations, which can serve as a starting point for designing dose-response experiments.
| Parameter | Value | Preparation | Target | Reference |
| pA2 | 8.31 | Rat cuneate nucleus | GABAA Receptor (vs. muscimol) | [3] |
| pA2 | 7.67 | Rat optic nerve | Glycine Receptor (vs. glycine) | [3] |
Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency. The pA2 values for RU5135 suggest that it is a highly potent antagonist at both GABAA and glycine receptors, with activity expected in the nanomolar to low micromolar range.
Experimental Protocols
The following are general protocols that can be adapted for the use of RU5135 in cell culture. It is imperative to optimize these protocols for the specific cell line and assay being used.
General Protocol for Treating Cultured Neuronal Cells with RU5135
This protocol provides a basic workflow for applying RU5135 to cultured cells and assessing its effect.
References
- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
RU5135 Application in Spinal Cord Injury Research: Theoretical Application Notes and Protocols
Disclaimer: The application of RU5135 in spinal cord injury (SCI) research is currently theoretical. As of this writing, published studies directly investigating the effects of RU5135 on traumatic spinal cord injury have not been identified. The following application notes and protocols are based on the established pharmacological profile of RU5135 as a potent glycine receptor antagonist and the known pathophysiology of SCI. These guidelines are intended to serve as a foundational framework for researchers interested in exploring the potential of RU5135 as a novel therapeutic agent for SCI.
Application Notes
1. Introduction to RU5135
RU5135 is a steroid derivative recognized for its potent, strychnine-like antagonism of glycine receptors.[1] Glycine is the primary inhibitory neurotransmitter in the spinal cord, acting through ionotropic glycine receptors (GlyRs) to mediate postsynaptic inhibition. By binding to and blocking GlyRs, RU5135 inhibits this hyperpolarizing chloride influx, leading to a state of disinhibition. While its effects on GABA receptors are less pronounced, it is a powerful tool for studying the role of glycinergic signaling in the central nervous system.[1][2]
2. Theoretical Mechanism of Action in Spinal Cord Injury
Following the primary mechanical trauma in SCI, a cascade of secondary injury events contributes to further neuronal loss and functional decline. This includes excitotoxicity, inflammation, and the development of chronic neuropathic pain and spasticity. The role of glycinergic signaling in these processes presents a therapeutic target.
-
Modulation of Neuronal Excitability: In the acute phase of SCI, excessive release of excitatory neurotransmitters like glutamate leads to excitotoxicity. While seemingly counterintuitive to block an inhibitory signal in this context, the disinhibition of specific neuronal circuits by a glycine antagonist could potentially modulate pathological network activity. For instance, selective antagonism at GlyRs on excitatory interneurons could alter the overall balance of excitation and inhibition in the injured spinal cord.
-
Neuropathic Pain: A key consequence of SCI is the development of chronic neuropathic pain, which is often characterized by a loss of inhibitory tone in the dorsal horn.[3] Studies on other glycine receptor antagonists have shown that blocking glycinergic transmission can paradoxically lead to allodynia.[4] Therefore, investigating RU5135 could help elucidate the complex role of specific GlyR subtypes in the development and maintenance of post-SCI pain.
-
Spasticity: The loss of descending inhibitory inputs is a major contributor to spasticity after SCI. The resulting hyperexcitability of spinal motor neurons is partly due to altered glycinergic signaling. RU5135 could be used as a research tool to probe these changes and to understand the contribution of specific glycinergic pathways to motor circuit dysfunction.
Figure 1. Theoretical mechanism of RU5135 action in the context of spinal cord injury.
3. Potential Research Applications
-
In Vitro Models: Utilize primary spinal cord neuron cultures or organotypic slice cultures to study the effects of RU5135 on neuronal survival, apoptosis, neurite outgrowth, and network activity following excitotoxic or mechanical injury paradigms.
-
In Vivo Models: Administer RU5135 in rodent models of SCI (e.g., contusion, compression, or transection models) to assess its impact on locomotor recovery, sensory function, neuropathic pain development, and spasticity.
-
Electrophysiology: Perform in vivo or ex vivo electrophysiological recordings to determine how RU5135 modulates synaptic transmission and neuronal firing properties in the injured spinal cord.
Quantitative Data Summary
As there are no direct studies of RU5135 in SCI, no quantitative data is available. The following table illustrates the types of data that should be collected in foundational studies.
| Parameter | Experimental Model | Measurement | Potential Outcome |
| Efficacy | Rat Contusion SCI | Basso, Beattie, Bresnahan (BBB) Score | Assessment of locomotor recovery |
| Grid Walk Test | Evaluation of fine motor control | ||
| von Frey Filament Test | Measurement of mechanical allodynia | ||
| Histology | Rat Contusion SCI | Lesion Volume Quantification (e.g., Luxol Fast Blue) | Determination of tissue sparing |
| Immunohistochemistry (e.g., NeuN, GFAP) | Assessment of neuronal survival and gliosis | ||
| Molecular | In vitro primary neurons | Western Blot (e.g., Caspase-3, Bcl-2) | Analysis of apoptotic pathways |
| qPCR (e.g., inflammatory cytokines) | Measurement of inflammatory gene expression |
Experimental Protocols
Protocol 1: In Vivo Administration of RU5135 in a Rat Contusion SCI Model
Objective: To evaluate the effect of RU5135 on functional recovery and histopathology following a thoracic spinal cord contusion injury in rats.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
RU5135
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)
-
Infinite Horizon Impactor or similar contusion device
-
Surgical instruments
-
Post-operative care supplies (antibiotics, analgesics, saline)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Shave and sterilize the surgical area over the thoracic spine.
-
Laminectomy: Make a midline incision over the T9-T11 vertebrae. Dissect the paraspinal muscles to expose the T10 vertebral lamina. Perform a laminectomy at the T10 level to expose the dura mater over the spinal cord.
-
Spinal Cord Injury: Stabilize the spine using vertebral clamps. Induce a moderate contusion injury (e.g., 200 kdyn force) onto the exposed spinal cord using a contusion device.
-
Drug Administration:
-
Systemic Delivery: Immediately following injury, administer RU5135 or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. The exact dose will need to be determined through dose-response studies (a starting point could be in the 1-10 mg/kg range, typical for in vivo studies of small molecules). Repeat administration daily for the first 7 days post-injury.
-
Intrathecal Delivery: For targeted spinal delivery, implant an intrathecal catheter with its tip near the injury site. Administer a lower dose of RU5135 (e.g., in the µg range) via the catheter.
-
-
Wound Closure: Suture the muscle layers and close the skin with wound clips or sutures.
-
Post-Operative Care: Administer subcutaneous saline for hydration, an analgesic (e.g., buprenorphine), and an antibiotic. Manually express bladders twice daily until bladder function returns. House animals in a clean environment with easy access to food and water.
-
Behavioral Assessment:
-
Perform BBB locomotor rating weekly for 6-8 weeks to assess hindlimb function.
-
Conduct sensory testing (e.g., von Frey) at baseline and at specified time points post-injury to evaluate neuropathic pain.
-
-
Histological Analysis: At the end of the study period, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the spinal cord, postfix, and process for cryosectioning or paraffin embedding. Perform histological staining (e.g., H&E, Luxol Fast Blue) and immunohistochemistry to assess lesion size, white matter sparing, and cellular responses.
Figure 2. Experimental workflow for testing RU5135 in a rat model of SCI.
Protocol 2: In Vitro Neuronal Viability Assay
Objective: To determine if RU5135 protects primary spinal neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary spinal cord neuronal cultures (from E14-E15 rat or mouse embryos)
-
Neurobasal medium and B27 supplement
-
RU5135
-
Glutamate
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
96-well culture plates
Procedure:
-
Cell Culture: Isolate and culture primary spinal neurons in 96-well plates according to standard protocols. Allow neurons to mature for 7-10 days in vitro.
-
Pre-treatment: Prepare serial dilutions of RU5135 in culture medium. Pre-treat the neurons with varying concentrations of RU5135 (e.g., 1 nM to 10 µM) or vehicle for 1-2 hours.
-
Excitotoxic Insult: Add glutamate to the wells (a final concentration of 25-50 µM is a common starting point, but should be optimized) for 15-30 minutes to induce excitotoxicity. Wells with no glutamate will serve as a negative control.
-
Washout and Recovery: Gently wash the cells with fresh, pre-warmed medium to remove glutamate and RU5135. Return the plates to the incubator for 24 hours.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer’s instructions. The MTT assay measures metabolic activity in live cells, while the LDH assay measures lactate dehydrogenase released from dead cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-glutamate control group. Plot the dose-response curve for RU5135's protective effect and calculate the EC50 if applicable.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of spinal amino acid release and touch-evoked allodynia produced by spinal glycine or GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU5135 as a Selective Antagonist in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been characterized as a potent and selective antagonist of the glycine receptor, exhibiting strychnine-like properties.[1][2] It displays a lesser effect on GABAergic inhibition, making it a valuable pharmacological tool for the dissection of neuronal circuits where glycinergic transmission is prominent. These application notes provide a summary of the pharmacological data for RU5135 and detailed protocols for its use in experimental neuroscience.
Pharmacological Data
The antagonist potency of RU5135 has been determined in isolated preparations of the rat optic nerve and cuneate nucleus. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is used to quantify its activity.
| Target Receptor | Agonist/Analogue | Preparation | pA2 Value | Antagonist Action | Common Site of Action |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | Competitive | Strychnine |
| GABA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | Competitive | Bicuculline |
Note: The pA2 value is a measure of antagonist potency. A higher pA2 value indicates greater potency. While RU5135 is a potent glycine antagonist, it also shows significant activity at the GABA receptor. Therefore, careful consideration of the experimental context and potential off-target effects is necessary.
Signaling Pathway of the Glycine Receptor
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. It binds to the ionotropic glycine receptor (GlyR), a ligand-gated chloride channel. Upon glycine binding, the channel opens, allowing an influx of chloride ions (Cl-), which hyperpolarizes the neuron and decreases its excitability. RU5135 acts as a competitive antagonist at the glycine binding site, preventing glycine from activating the receptor and thereby blocking this inhibitory signal.
Experimental Protocols
The following are representative protocols for the application of RU5135 in neurophysiological experiments. These should be adapted based on the specific experimental setup, animal model, and research question.
Protocol 1: In Vivo Microiontophoresis and Single-Unit Recording
This protocol describes the use of RU5135 to investigate its effect on the firing rate of individual neurons in an anesthetized animal model, a technique particularly useful for studying neuronal circuits in the spinal cord or brainstem.
Materials:
-
RU5135 hydrochloride
-
Saline solution (0.9% NaCl)
-
Multi-barreled micropipettes (glass)
-
Recording electrode (e.g., tungsten)
-
Microiontophoresis current generator
-
Extracellular amplifier and recording system
-
Anesthetized animal (e.g., cat, rat) prepared for stereotaxic surgery
-
Stereotaxic apparatus
-
Physiological monitoring equipment
Procedure:
-
Preparation of RU5135 Solution:
-
Dissolve RU5135 hydrochloride in 0.9% saline to a final concentration of 10-50 mM. The pH should be adjusted to be close to neutral (pH 6.0-7.5) to ensure solubility and minimize tissue damage.
-
Filter the solution through a 0.22 µm syringe filter.
-
Backfill one barrel of a multi-barreled micropipette with the RU5135 solution. Other barrels can be filled with saline (for control ejections) and an excitatory or inhibitory amino acid (e.g., glutamate, glycine) to confirm cell responsiveness.
-
-
Animal Preparation and Surgery:
-
Anesthetize the animal according to an approved institutional protocol.
-
Perform a craniotomy or laminectomy to expose the brain or spinal cord region of interest.
-
Secure the animal in a stereotaxic frame.
-
-
Electrode Placement and Single-Unit Recording:
-
Lower the multi-barreled micropipette and the recording electrode into the target area.
-
Advance the electrodes slowly while monitoring for single-unit activity.
-
Once a stable, well-isolated neuron is identified, record its baseline firing rate.
-
-
Microiontophoretic Application of RU5135:
-
Apply RU5135 from the micropipette using positive current pulses (e.g., 10-100 nA for 10-60 seconds). A retaining current (negative polarity) should be applied when not ejecting to prevent leakage.
-
Record the neuron's firing rate during and after the ejection of RU5135.
-
To confirm glycinergic input to the recorded neuron, an inhibitory response to the iontophoretic application of glycine can be tested before and after RU5135 application. Antagonism of the glycine-induced inhibition by RU5135 provides strong evidence for its mechanism of action at that synapse.
-
Perform control ejections of saline to ensure that the observed effects are not due to current artifacts.
-
-
Data Analysis:
-
Analyze the change in neuronal firing rate in response to RU5135.
-
Compare the effects of RU5135 on spontaneous activity versus evoked activity (e.g., synaptic responses elicited by peripheral stimulation).
-
Protocol 2: Ex Vivo Brain Slice Electrophysiology
This protocol outlines the use of RU5135 in brain slices to study its effects on synaptic transmission in a more controlled environment.
Materials:
-
RU5135
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue slicer
-
Patch-clamp or field potential recording setup
-
Stimulating electrode
-
Recording electrode (patch pipette or glass microelectrode)
-
Perfusion system
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (200-400 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Obtain whole-cell patch-clamp recordings from a neuron of interest or place a field potential electrode in the desired location.
-
Place a stimulating electrode to evoke synaptic responses.
-
-
Application of RU5135:
-
Prepare a stock solution of RU5135 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 1-10 µM) in aCSF. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.
-
Record baseline synaptic responses (e.g., inhibitory postsynaptic currents, IPSCs, or field potentials).
-
Switch the perfusion to the aCSF containing RU5135 and record the changes in synaptic responses.
-
To isolate glycinergic currents, it is often necessary to block GABAergic and glutamatergic transmission using antagonists such as bicuculline and CNQX/AP5, respectively.
-
Wash out the drug by perfusing with normal aCSF and observe for recovery of the synaptic response.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of IPSCs or the slope and amplitude of field potentials before, during, and after RU5135 application.
-
Determine the concentration-response relationship for RU5135 if multiple concentrations are tested.
-
Safety and Handling
RU5135 is a potent neuroactive compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
RU5135 is a valuable tool for investigating the role of glycinergic inhibition in neuronal circuits. Its selectivity for the glycine receptor over the GABA receptor, although not absolute, allows for targeted pharmacological manipulation. The provided protocols offer a starting point for researchers to incorporate RU5135 into their studies of neuronal function and dysfunction. Careful experimental design and control for potential off-target effects are essential for the robust interpretation of results.
References
Application Notes and Protocols: RU5135 in the Study of Motor Control and Reflexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been characterized as a potent antagonist of inhibitory neurotransmission in the central nervous system. Its dual action as a competitive GABA-A receptor antagonist and a potent, strychnine-like glycine receptor antagonist makes it a valuable pharmacological tool for investigating the roles of these two primary inhibitory systems in the regulation of motor control and spinal reflexes. These application notes provide an overview of the known characteristics of RU5135 and offer detailed protocols for its use in preclinical research models to dissect the intricate mechanisms governing motor function.
Mechanism of Action
RU5135 exerts its effects by blocking the action of two key inhibitory neurotransmitters:
-
Glycine: In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter, particularly involved in mediating recurrent and reciprocal inhibition of motor neurons. RU5135 acts as a potent antagonist at glycine receptors, exhibiting strychnine-like effects. This action is expected to disinhibit motor neurons, potentially leading to increased excitability and motor activity.[1]
-
Gamma-Aminobutyric Acid (GABA): GABA is the primary inhibitory neurotransmitter in the adult mammalian central nervous system. RU5135 is a competitive antagonist at the GABA-A receptor complex.[2] By blocking GABAergic inhibition, RU5135 can further contribute to a state of increased neuronal excitability.
The dual antagonism of both major spinal inhibitory systems makes RU5135 a powerful tool to induce a state of generalized disinhibition, allowing for the study of the functional consequences of reduced inhibitory tone on motor circuits.
Quantitative Data
The following table summarizes the available quantitative data on the antagonist potency of RU5135.
| Target | Agonist | Preparation | pA2 Value | Reference |
| GABA-A Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [3] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [3] |
pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways
The primary signaling pathways affected by RU5135 in the context of motor control are the inhibitory postsynaptic potentials (IPSPs) generated by the activation of GABA-A and glycine receptors on motor neurons and their associated interneurons.
Experimental Protocols
The following are proposed experimental protocols for investigating the effects of RU5135 on motor control and spinal reflexes. These are generalized methods and may require optimization for specific research questions and animal models.
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
This protocol is designed to evaluate the effect of RU5135 on motor coordination and balance in rodents.
Materials:
-
RU5135
-
Vehicle (e.g., sterile saline, dimethyl sulfoxide [DMSO] followed by dilution in saline)
-
Rotarod apparatus
-
Rodent animal model (e.g., rats or mice)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room and handling for at least 3-5 days prior to the experiment.
-
Habituation to Rotarod: Habituate the animals to the rotarod apparatus for 2-3 days. Place the animals on the stationary rod for 1 minute, then at a slow rotation speed (e.g., 4 rpm) for 1-2 minutes.
-
Drug Preparation and Administration: Prepare a stock solution of RU5135 in a suitable vehicle. On the day of the experiment, administer the desired dose of RU5135 or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). Note: The optimal dose and route of administration for in vivo motor studies with RU5135 are not well-established and will require pilot dose-response studies.
-
Rotarod Test:
-
At a predetermined time point after drug administration (e.g., 15-30 minutes), place the animal on the accelerating rotarod.
-
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the animal passively rotates with the rod for two consecutive revolutions.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall between the RU5135-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Spinal Reflex Excitability using the Hoffmann's Reflex (H-reflex)
This protocol outlines a method to investigate the effect of RU5135 on spinal reflex excitability by measuring the H-reflex in an animal model.
Materials:
-
RU5135
-
Vehicle
-
Anesthetized animal model (e.g., rat)
-
Electrophysiology recording setup (amplifier, stimulator, data acquisition system)
-
Stimulating and recording electrodes
-
Surgical instruments for nerve exposure
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable body temperature. Surgically expose the relevant peripheral nerve (e.g., tibial nerve) and muscle (e.g., soleus) for stimulation and recording.
-
Electrode Placement: Place stimulating electrodes on the exposed nerve and recording electrodes on the belly and tendon of the target muscle to record electromyographic (EMG) activity.
-
H-reflex and M-wave Recording:
-
Deliver single electrical pulses of increasing intensity to the nerve.
-
Record the resulting M-wave (direct muscle response) and H-reflex (monosynaptic reflex response).
-
Determine the stimulus intensity that elicits the maximal H-reflex (Hmax) and the maximal M-wave (Mmax).
-
-
Drug Administration: Administer RU5135 or vehicle, either systemically (e.g., intravenously) or locally to the spinal cord (e.g., via microdialysis or topical application). Note: Local application may be preferable to isolate spinal effects.
-
Post-Drug Recording: At various time points after drug administration, record the H-reflex at the previously determined Hmax stimulus intensity.
-
Data Analysis: Measure the peak-to-peak amplitude of the H-reflex before and after drug administration. Normalize the H-reflex amplitude to the Mmax amplitude (H/M ratio) to control for peripheral changes in muscle excitability. Compare the H/M ratio between pre- and post-drug conditions and between RU5135 and vehicle groups.
Expected Outcomes and Interpretation
Given its mechanism of action, administration of RU5135 is expected to lead to:
-
In Motor Coordination Studies: A potential decrease in performance on the rotarod test at higher doses due to excessive motor neuron excitability, leading to uncoordinated movements or seizure-like activity. At lower doses, an increase in motor activity might be observed.
-
In Spinal Reflex Studies: An increase in the amplitude of the H-reflex (increased H/M ratio), reflecting a state of disinhibition and heightened excitability of the spinal motor neuron pool.
Conclusion
RU5135 is a valuable research tool for probing the roles of GABAergic and glycinergic inhibition in the complex neural circuits that govern motor control and reflexes. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of these fundamental neurological processes. Researchers should exercise caution and perform appropriate dose-response studies to determine the optimal concentrations for their specific experimental paradigms, being mindful of the potent excitatory effects that can result from dual inhibitory blockade.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] State-Dependent Modulation of Locomotion by GABAergic Spinal Sensory Neurons | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
RU5135 solubility and vehicle preparation
This technical support center provides guidance on the solubility and vehicle preparation for the non-steroidal anti-androgen, RU58841. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is RU58841?
RU58841, also known as PSK-3841 or HMR-3841, is a non-steroidal anti-androgen. It functions by binding to the androgen receptor and blocking the activity of androgens like dihydrotestosterone (DHT).[1][2][3][4][5] This mechanism of action makes it a compound of interest for research into androgen-dependent conditions.
Q2: What are the primary solvents for dissolving RU58841?
RU58841 is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[6] It is sparingly soluble in aqueous buffers.[6]
Q3: What is a common vehicle for topical application of RU58841?
A common vehicle for topical application consists of a mixture of ethanol and propylene glycol (PG).[7][8][9] A typical ratio is 70% ethanol to 30% propylene glycol.[8]
Q4: How should RU58841 powder and solutions be stored?
RU58841 powder should be stored at -20°C for long-term stability, where it can be stable for four years or more.[6][10] For shorter durations, storage at 2-4°C is also acceptable.[10] Once dissolved, the solution should ideally be stored at -20°C and used within a reasonable timeframe to ensure potency.[10] Some sources suggest that aqueous solutions should not be stored for more than one day.[6]
Q5: Is RU58841 stable in solution?
While there are concerns about its stability, particularly in the presence of water, some evidence suggests that RU58841 is reasonably stable in neutral pH solutions when protected from light.[11] For optimal results, it is often recommended to prepare fresh solutions periodically.[11][12]
Solubility Data
The following table summarizes the solubility of RU58841 in various solvents.
| Solvent | Solubility |
| Ethanol | ~33 mg/mL[6] |
| Dimethylformamide (DMF) | ~33 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[6] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 5% (w/v) RU58841 Topical Solution (50 mL)
Materials:
-
RU58841 powder (2.5 g)
-
Ethanol (95% or higher)
-
Propylene Glycol (PG)
-
50 mL graduated cylinder or beaker
-
Stir plate and stir bar (optional)
-
Storage bottle
Methodology:
-
Weigh out 2.5 g of RU58841 powder.
-
Measure 35 mL of ethanol (70% of the total volume).
-
Add the RU58841 powder to the ethanol.
-
Stir the mixture until the powder is completely dissolved. A stir plate can be used to facilitate this process.
-
Once dissolved, add 15 mL of propylene glycol (30% of the total volume).
-
Continue to stir until the solution is homogeneous.
-
Transfer the final solution to a labeled storage bottle and store it under the recommended conditions.
Troubleshooting Guide
Issue: RU58841 powder is not dissolving completely.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Ensure you are using an appropriate organic solvent like ethanol or DMSO. RU58841 has very low solubility in water.[6]
-
-
Possible Cause 2: Insufficient Solvent Volume.
-
Solution: Check that the volume of the solvent is sufficient for the amount of powder being dissolved, according to its solubility profile.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gentle warming of the solution may aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Issue: The solution appears cloudy or has precipitated after storage.
-
Possible Cause 1: Temperature Fluctuation.
-
Solution: Store the solution at a stable, cool temperature. If precipitation occurs upon cooling, gentle warming and agitation may redissolve the compound.
-
-
Possible Cause 2: Presence of Water.
-
Solution: Ensure all glassware is dry and use anhydrous solvents if possible, as water can cause precipitation.[13]
-
Visualizations
References
- 1. healthcareguys.com [healthcareguys.com]
- 2. News - How RU58841 Can Transform Your Hair Loss Journey [mylandsupplement.com]
- 3. mv-supplements.com [mv-supplements.com]
- 4. hims.com [hims.com]
- 5. tressless.com [tressless.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Daily Mixing and Usage of RU58841 Solution Lyphar Offers Free Samples [biolyphar.com]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. youtube.com [youtube.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Why Ru58841 Is Most Likely Stable In Solution (or At Least There Is No Evidence To Show It Is Not) | HairLossTalk Forums [hairlosstalk.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Stability of RU5135 in experimental solutions
Welcome to the technical support center for RU5135. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of RU5135 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is RU5135 and what is its mechanism of action?
A1: RU5135 is a steroid derivative that functions as an antagonist for both gamma-aminobutyric acid (GABA) and glycine receptors. By blocking these inhibitory neurotransmitter receptors, RU5135 can prevent the hyperpolarization of neurons, leading to an excitatory effect.
Q2: What is the recommended solvent for dissolving RU5135?
A2: RU5135 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO.
Q3: How should RU5135 be stored to ensure its stability?
A3: Proper storage is crucial for maintaining the stability of RU5135. The compound has a shelf life of over two years if stored correctly.[1]
| Storage Type | Conditions | Duration |
| Solid Form | Dry, dark | > 2 years |
| Stock Solution (in DMSO) | 0 - 4 °C | Short-term (days to weeks) |
| Stock Solution (in DMSO) | -20 °C | Long-term (months to years) |
Q4: I observed precipitation when I added my RU5135 DMSO stock solution to my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds like RU5135. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Pre-warm the medium: Adding the DMSO stock solution to pre-warmed (37°C) medium can improve solubility.
-
Increase serum concentration: If your experiment allows, the proteins in fetal bovine serum (FBS) can help to keep the compound in solution.
-
Vortex during dilution: Gently vortex the medium while adding the DMSO stock to ensure rapid and even dispersion.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with RU5135.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of RU5135: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the stock solution from a new vial. Always store the stock solution at -20°C or -80°C in small, single-use aliquots. |
| Low concentration: The concentration of RU5135 in the final experimental solution is too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Cell health: The cells are not healthy or are at a high passage number, leading to altered receptor expression or signaling. | Use low-passage cells and ensure they are healthy and viable before starting the experiment. | |
| Precipitation of RU5135 in experimental solution | Supersaturation: The final concentration of RU5135 exceeds its solubility limit in the aqueous buffer or medium. | Determine the maximum soluble concentration of RU5135 in your specific medium by preparing serial dilutions and observing for precipitation. |
| Incorrect solvent: The initial stock solution was not prepared in 100% DMSO. | Ensure the RU5135 is fully dissolved in high-quality, anhydrous DMSO before preparing aqueous dilutions. | |
| High background signal or off-target effects | High concentration of RU5135: Using an excessively high concentration can lead to non-specific binding and off-target effects. | Optimize the concentration of RU5135 by performing a thorough dose-response analysis. |
| DMSO toxicity: The final concentration of DMSO is too high, causing cellular stress and non-specific responses. | Ensure the final DMSO concentration in your experiments is below 0.5% and include a vehicle control (medium with the same DMSO concentration but without RU5135). |
Experimental Protocols & Visualizations
Signaling Pathway of RU5135 Action
RU5135 acts as an antagonist at both GABA-A and Glycine receptors, which are ligand-gated ion channels. The diagram below illustrates the inhibitory action of these receptors and the effect of RU5135.
Experimental Workflow: In Vitro Antagonist Assay
The following diagram outlines a typical workflow for testing the antagonist activity of RU5135 in a cell-based assay.
References
Potential off-target effects of RU5135
Important Notice: Initial searches for "RU5135" have exclusively identified this term as a model number for a K&N Universal Clamp-On Air Filter. There is no publicly available information to suggest that RU5135 is a chemical compound, drug candidate, or biological molecule. Therefore, a technical support center detailing its off-target effects in a biological context cannot be provided.
The following sections are based on the standard information required for a research compound and are provided as a template. However, all content related to RU5135 as a compound is hypothetical due to the lack of available data.
Frequently Asked Questions (FAQs)
Q1: What is RU5135 and what is its primary mechanism of action?
A1: Based on available information, RU5135 is an air filter. There is no known biological mechanism of action.
Q2: What are the known off-target effects of RU5135?
A2: As RU5135 is not a biologically active compound, there are no known off-target effects in a physiological system.
Q3: I am observing unexpected phenotypes in my cell-based assays after using what I believe to be RU5135. What could be the cause?
A3: It is crucial to verify the identity and purity of any compound used in experiments. Given that "RU5135" refers to an air filter, it is possible there has been a misidentification or mislabeling of the substance you are using. We recommend ceasing use of the current substance and verifying its chemical identity through analytical methods such as mass spectrometry or NMR.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause: Compound identity or purity.
-
Troubleshooting Steps:
-
Confirm the source and batch number of the compound.
-
Perform analytical validation to confirm the chemical structure and purity of your sample.
-
If the compound is not what was expected, source a new, validated batch from a reputable supplier.
-
Data Presentation
No quantitative data on the biological activity or off-target effects of a compound named RU5135 is available.
Experimental Protocols
No experimental protocols related to a compound named RU5135 are available.
Visualizations
As there is no known signaling pathway or experimental workflow associated with a compound named RU5135, no diagrams can be generated.
Optimizing RU5135 concentration for specific results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of RU5135 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is RU5135 and what is its primary mechanism of action?
RU5135 is a synthetic steroid that has been investigated for its potential biological activities. Its precise mechanism of action can vary depending on the biological context, but it is often studied for its interaction with specific cellular receptors.
Q2: What are the common experimental applications of RU5135?
Based on available research, RU5135 has been explored in various experimental contexts, though its use is not widespread. Its applications are primarily in preclinical research models to investigate its effects on cellular processes.
Q3: How should RU5135 be prepared and stored for optimal stability?
For optimal stability, RU5135 should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistency and avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of RU5135 due to improper storage. | Ensure RU5135 is stored at -20°C as a solid and that stock solutions in DMSO are stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Pipetting errors or inaccurate concentration calculations. | Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy. | |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication to ensure the integrity of your model system. | |
| Low or no observable effect at expected concentrations | Insufficient incubation time. | Optimize the incubation time for your specific cell line and experimental endpoint. A time-course experiment may be necessary to determine the optimal duration of treatment. |
| Suboptimal concentration range. | Perform a dose-response experiment to determine the optimal concentration of RU5135 for your specific assay and cell type. | |
| Presence of interfering substances in the cell culture media. | Ensure the media components (e.g., serum) do not interfere with the activity of RU5135. Consider using serum-free media or a different batch of serum if interference is suspected. | |
| Cell toxicity or off-target effects | High concentration of RU5135. | Lower the concentration of RU5135 used. Determine the cytotoxic concentration (e.g., via an MTT or LDH assay) and work with concentrations below this threshold. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture media is low (typically ≤ 0.1%) and does not induce toxicity. Include a vehicle control (media with solvent only) in your experiments. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of RU5135 Working Solutions: Prepare a series of dilutions of RU5135 from a concentrated stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all treatments and controls.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of RU5135. Include a vehicle control (media with solvent only) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Following incubation, perform the desired assay to measure the experimental endpoint (e.g., cell viability, gene expression, protein levels).
Visualizations
Caption: A typical experimental workflow for determining the dose-response of RU5135.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
RU5135 epileptogenic activity and precautions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135, focusing on its epileptogenic activity and necessary precautions.
Frequently Asked Questions (FAQs)
Q1: What is RU5135 and what is its primary mechanism of action?
A1: RU5135 is a synthetic steroid derivative that functions as a competitive antagonist of the GABAA receptor.[1] This means it binds to the same site as the inhibitory neurotransmitter GABA, preventing GABA from binding and thereby reducing the inhibitory tone in the central nervous system.
Q2: Does systemic administration of RU5135 induce seizures?
A2: The epileptogenic activity of RU5135 is conditional. Systemic administration has been shown to induce epileptic spiking and seizure-like discharges in animal models (rats and rabbits) only when the blood-brain barrier (BBB) is compromised.[1][2] In studies where the BBB remained intact, RU5135 did not produce epileptogenic effects.[1][2]
Q3: What is the significance of the blood-brain barrier (BBB) in RU5135's epileptogenic activity?
A3: The BBB is a critical factor in the epileptogenic potential of RU5135. A breach in the BBB, which can be caused by surgical procedures such as the implantation of epicortical electrodes, allows systemically administered RU5135 to reach the central nervous system in sufficient concentrations to exert its GABAA antagonistic effects and induce epileptic activity.[1][2] The extent of cortical damage has been shown to be inversely proportional to the threshold of epileptic spiking induced by RU5135.[1][2]
Q4: Are there regional differences in the brain's sensitivity to RU5135?
A4: Research suggests that there may be regional differences in the affinity of GABAA receptors for RU5135. Studies in kindled and naive rats have shown that while RU5135 induces high-amplitude spiking in the cortex, it only occasionally elicits small-amplitude spikes in the amygdala and hippocampus. This suggests that GABAA receptors in these limbic structures may have a lower affinity for RU5135 compared to those in the neocortex.
Q5: What are the potential applications of RU5135 in research?
A5: Given its conditional epileptogenic properties, RU5135 can be a useful tool in epilepsy research to study the mechanisms of seizure generation in the context of a compromised BBB. It allows for the controlled induction of seizure activity in specific brain regions where the BBB has been disrupted, providing a model to investigate the role of GABAergic inhibition in seizure initiation and propagation under conditions of BBB dysfunction, which is relevant to various neurological disorders.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable epileptogenic activity after systemic RU5135 administration. | 1. Intact Blood-Brain Barrier (BBB).2. Insufficient dose of RU5135.3. Inadequate EEG recording setup. | 1. Verify BBB disruption. This can be confirmed anatomically by assessing the area of lesion or noninvasively using contrast-enhanced CT scans.[1][2] Ensure that the experimental model includes a method to compromise the BBB in the region of interest.2. Administer cumulative doses of RU5135. The threshold for epileptogenic activity may vary depending on the extent of BBB disruption.[1][2]3. Check the placement and integrity of recording electrodes. Ensure they are making proper contact with the cortical surface. |
| High variability in seizure latency and intensity between subjects. | 1. Inconsistent BBB disruption between animals.2. Individual differences in sensitivity to RU5135. | 1. Standardize the method of BBB disruption. If using electrode implantation, ensure consistent depth and location of insertion.2. Use a within-subject experimental design where possible. Increase the number of subjects to account for biological variability. |
| Epileptic activity is observed in unintended brain regions. | 1. Widespread or uncontrolled BBB disruption.2. Diffusion of RU5135 from the intended site. | 1. Refine the method of BBB disruption to be more localized to the target area.2. Consider local microinjection of RU5135 into the target region as an alternative to systemic administration to achieve more spatially restricted effects. |
| Animal experiences status epilepticus or unexpectedly severe seizures. | 1. Excessive dose of RU5135.2. Extensive BBB damage leading to high brain concentrations of the compound. | 1. Reduce the initial and cumulative doses of RU5135.2. Refine the surgical procedure to minimize cortical damage. Have appropriate animal care and euthanasia protocols in place for severe, uncontrolled seizures. |
Experimental Protocols
Induction of Epileptogenic Activity with RU5135 in a Rat Model with a Compromised BBB
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure and BBB Disruption:
-
Anesthetize the rat following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Carefully implant an epicortical recording electrode, ensuring it penetrates the cortical surface to create a localized breach in the BBB. The extent of the lesion can be a critical variable.[1][2] For control experiments, non-penetrating (intraosteal) electrodes can be used in the contralateral hemisphere.[1][2]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period as per institutional guidelines.
-
-
RU5135 Administration:
-
Dissolve RU5135 in a suitable vehicle.
-
Administer RU5135 systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Administer cumulative doses. The specific dosage will need to be determined empirically, as the seizure threshold is dependent on the extent of BBB disruption.[1][2]
-
-
Electroencephalogram (EEG) Recording:
-
Connect the implanted electrode to an EEG amplification and recording system.
-
Record the EEG continuously before, during, and after RU5135 administration.
-
Analyze the EEG for the appearance of quasi-periodic seizure discharges and epileptic spiking.
-
Quantitative Data
| Parameter | Observation | Reference |
| RU5135 Administration | Cumulative doses administered systemically. | [1][2] |
| Seizure Threshold | Inversely proportional to the area of cortical damage. | [1][2] |
| EEG Activity | Lasting quasi-periodic seizure discharges. | [1][2] |
| Location of Spiking | Initially observed only under the epicortical electrode implant. | [1][2] |
Visualizations
Caption: Mechanism of RU5135 as a competitive GABAA receptor antagonist.
Caption: Experimental workflow for inducing epileptogenic activity with RU5135.
Caption: Troubleshooting logic for RU5135 epileptogenicity experiments.
References
How to prevent RU5135 precipitation in buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with RU5135, a hydrophobic androgen receptor antagonist. The primary focus is on preventing precipitation in experimental buffers to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of RU5135?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of RU5135 and similar hydrophobic compounds.[1] Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature, which leads to poor solubility and a high risk of precipitation.[1]
Q2: I am having difficulty dissolving RU5135 in DMSO. What can I do?
A2: If you encounter solubility issues with RU5135 in DMSO, especially at higher concentrations, consider the following troubleshooting steps:[1]
-
Gentle Warming: Warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Mix the solution thoroughly by vortexing.[1]
Q3: How should I prepare a working solution of RU5135 in my aqueous experimental buffer?
A3: To prepare a working solution, you should dilute your DMSO stock solution into the aqueous experimental medium.[1] It is crucial to ensure that the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent effects on your cells or experiment.[1]
Q4: I am observing precipitation of RU5135 in my cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds like RU5135.[1] To prevent this, follow these recommendations:
-
Use a DMSO Stock: Always prepare a high-concentration stock solution in DMSO and dilute it to the final concentration in your aqueous buffer or medium immediately before use.
-
Minimize Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible (ideally <0.5%).[1]
-
Proper Mixing: When diluting the DMSO stock, add it to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
Avoid High Supersaturation: Do not attempt to make a working solution at a concentration that exceeds the solubility limit of RU5135 in the aqueous buffer.
-
Temperature Considerations: Be aware that temperature can affect the pKa of your buffer and the solubility of your compound.[2] Maintain a consistent temperature during your experiments.
Q5: How should I store my RU5135 stock solution?
A5: For optimal stability, store your DMSO stock solution under the following conditions:
-
Short-term: Store at -20°C for up to one month.[1]
-
Long-term: For storage longer than one month, aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles and store at -80°C.[1] Under these conditions, the stock solution should remain stable for up to six months.[1]
Troubleshooting Guide: RU5135 Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with RU5135 in your experimental buffers.
Problem: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of RU5135 in the aqueous buffer exceeds its solubility limit. |
| Action: Lower the final working concentration of RU5135. | |
| Improper Mixing Technique | The DMSO stock was not dispersed quickly enough upon addition to the aqueous buffer, leading to localized high concentrations and precipitation. |
| Action: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. | |
| Buffer Composition | Certain buffer components may interact with RU5135, reducing its solubility. For instance, some buffers can form complexes with divalent cations, which might indirectly affect compound solubility.[2] |
| Action: If possible, try a different buffer system. Refer to buffer selection guides for appropriate pH ranges and potential interactions. |
Problem: Solution is initially clear but precipitate forms over time.
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of RU5135, causing it to precipitate out of solution. |
| Action: Maintain a constant temperature throughout the experiment. If the experiment is performed at a lower temperature than the temperature at which the solution was prepared, consider preparing the solution at the experimental temperature. | |
| pH Shift in Buffer | The pH of the buffer may change over time due to exposure to air (CO2 absorption) or other experimental conditions, affecting the ionization state and solubility of RU5135. |
| Action: Use a high-quality buffer within its effective buffering range. Check the pH of your buffer before and during long experiments. | |
| Evaporation | Evaporation of the solvent can increase the concentration of RU5135, leading to precipitation. |
| Action: Keep containers well-sealed, especially during long-term experiments. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of RU5135 in DMSO
-
Calculate the required mass: Determine the mass of RU5135 needed to prepare the desired volume of a 10 mM stock solution.
-
Dissolution: Add the calculated mass of RU5135 to the appropriate volume of high-purity DMSO.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, gently warm the solution to 37°C and use an ultrasonic bath or vortex until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol for Preparing a Working Solution of RU5135 in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use vial of the RU5135 DMSO stock solution and bring it to room temperature.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and ensure it is at the correct pH and temperature for your experiment.[3]
-
Dilution: While gently vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure the final volume of DMSO does not exceed 0.5% of the total volume of the working solution.[1]
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visual Guides
Caption: Workflow for preparing RU5135 solutions.
Caption: Key factors leading to RU5135 precipitation.
References
Technical Support Center: Interpreting Unexpected Results
Important Notice: Initial searches for "RU5135" have exclusively identified this term as a product number for a K&N Universal Clamp-On Air Filter.[1][2][3] There is no scientific literature or experimental data available that refers to a compound or agent designated "RU5135" in the context of biological or chemical research.
Therefore, this document will address the topic of interpreting unexpected results in a general context relevant to researchers, scientists, and drug development professionals, using a hypothetical glucocorticoid receptor antagonist as an example. This approach will allow for the demonstration of creating a technical support center with troubleshooting guides, FAQs, data presentation, experimental protocols, and visualizations as requested.
Hypothetical Compound: GR-Antag
For the purposes of this guide, we will use "GR-Antag," a fictional selective glucocorticoid receptor (GR) antagonist, as our subject compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected antagonist effect of GR-Antag on our target gene expression. What could be the cause?
A1: Several factors could contribute to a weaker than expected effect. Consider the following:
-
Compound Stability: Ensure that GR-Antag is stable in your cell culture medium and experimental conditions. Degradation of the compound will lead to a lower effective concentration.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider performing uptake studies or using a different vehicle for delivery.
-
Presence of Endogenous Ligands: High levels of endogenous glucocorticoids in your serum-containing medium can compete with GR-Antag for binding to the glucocorticoid receptor.
-
Off-Target Effects: The compound might be interacting with other signaling pathways that indirectly influence the expression of your target gene.[4]
Q2: Our cells are showing unexpected toxicity after treatment with GR-Antag. Is this expected?
A2: While GR-Antag is designed to be a selective antagonist, off-target effects can sometimes lead to cellular toxicity.[4] It is also possible that the vehicle used to dissolve the compound is causing toxicity at the concentration used. We recommend performing the following controls:
-
A dose-response curve to determine the concentration at which toxicity is observed.
-
A vehicle-only control to assess the toxicity of the solvent.
-
A cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the toxic effects.
Troubleshooting Guide: Unexpected Gene Upregulation
Problem: You are treating cells with GR-Antag to block glucocorticoid-induced gene expression, but you observe an unexpected upregulation of a known glucocorticoid-responsive gene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected gene upregulation.
Potential Causes and Solutions
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Partial Agonism | Perform a dose-response experiment with GR-Antag alone (no glucocorticoid). | GR-Antag will induce the expression of the target gene, although likely to a lesser extent than the full agonist. |
| Off-Target Effects | Screen GR-Antag against a panel of other nuclear receptors or common off-targets. | GR-Antag will show activity against one or more other receptors that could be influencing the target gene. |
| Indirect Pathway Activation | Use inhibitors for other known pathways that can regulate the target gene (e.g., MAPK, PI3K). | Co-treatment with an inhibitor of the activated pathway will block the unexpected upregulation by GR-Antag. |
| Experimental Artifact | Review the experimental protocol for potential errors in reagent concentration, incubation times, or measurement techniques. | Correction of the protocol will lead to the expected antagonist effect. |
Experimental Protocols
Protocol 1: Assessing Partial Agonism using a Luciferase Reporter Assay
Objective: To determine if GR-Antag exhibits partial agonist activity on the glucocorticoid receptor.
Methodology:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: Co-transfect the cells with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid and a plasmid constitutively expressing the human glucocorticoid receptor.
-
Treatment: 24 hours post-transfection, replace the medium with a serum-free medium containing a range of concentrations of GR-Antag (e.g., 1 nM to 10 µM) or a known GR agonist (e.g., dexamethasone) as a positive control. Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and plot the results as fold induction over the vehicle control.
Signaling Pathway: Glucocorticoid Receptor Action
Caption: Simplified signaling pathway of the glucocorticoid receptor (GR).
References
Validation & Comparative
A Comparative Guide to RU5135 and Strychnine as Glycine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of RU5135 and strychnine, two potent antagonists of the inhibitory glycine receptor (GlyR). By presenting quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in neuroscience and pharmacology.
Introduction to Glycine Receptor Antagonists
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem.[1] Its receptor, the GlyR, is a ligand-gated chloride ion channel.[2] Upon glycine binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, thus reducing neuronal excitability.[1] Antagonists of the GlyR block this inhibitory action, leading to increased neuronal excitation. These compounds are invaluable tools for studying the physiological roles of glycinergic neurotransmission and have potential therapeutic applications.
Strychnine , a well-known convulsant alkaloid, is the classical competitive antagonist of the GlyR.[3] It binds with high affinity to the same site as glycine, preventing the neurotransmitter from activating the receptor.[3][4] Its potent and selective antagonism has made it a benchmark compound in GlyR research.
RU5135 is a synthetic steroid derivative that has been identified as a potent, strychnine-like antagonist of the glycine receptor.[5] It also exhibits antagonist activity at GABA-A receptors, though it is more potent at the GlyR.
Quantitative Comparison of Antagonist Performance
The following table summarizes the available quantitative data for RU5135 and strychnine, focusing on their potency as glycine receptor antagonists.
| Parameter | RU5135 | Strychnine | Reference(s) |
| Binding Affinity (Ki) | ~21.4 nM (estimated from pA2) | 9.3 nM, ~30 nM | [6][7][8] |
| Functional Antagonism (pA2) | 7.67 | - | [6] |
| Receptor Subtype Selectivity | Not extensively characterized | Low selectivity between α1 and α1β subtypes | [9] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [4][6] |
Note on pA2 to Ki Conversion: The Ki value for RU5135 was estimated from its pA2 value using the Cheng-Prusoff equation for competitive antagonists (Ki ≈ 10^-pA2 / (1 + [Agonist]/EC50)). This is an approximation and may not reflect the true binding affinity from a direct radioligand binding assay.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the glycine receptor and the mechanism of action of competitive antagonists like RU5135 and strychnine.
Caption: Glycine receptor signaling and antagonist action.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare glycine receptor antagonists are provided below.
Radioligand Binding Assay ([³H]strychnine)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., RU5135) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]strychnine) from the glycine receptor.
a. Membrane Preparation:
-
Homogenize tissue rich in glycine receptors (e.g., spinal cord, brainstem) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
b. Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]strychnine (typically at or below its Kd value, e.g., 1-5 nM).
-
Add increasing concentrations of the unlabeled competitor (RU5135 or strychnine for self-displacement).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled strychnine (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay (Two-Electrode Voltage Clamp)
This functional assay measures the ability of an antagonist to inhibit the ion current induced by the agonist (glycine) in cells expressing glycine receptors.
a. Cell Preparation and Receptor Expression:
-
Culture a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).
-
Transfect the cells with cDNAs encoding the desired glycine receptor subunits (e.g., α1 for homomeric receptors). For oocytes, inject the cRNA.
-
Allow 24-48 hours for receptor expression.
b. Electrophysiological Recording:
-
Place the cells in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
Using a two-electrode voltage clamp amplifier, impale the cell with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a fixed concentration of glycine (typically the EC50 concentration) to elicit an inward chloride current.
-
After a stable response is obtained, co-apply the same concentration of glycine with increasing concentrations of the antagonist (RU5135 or strychnine).
-
Record the inhibition of the glycine-induced current by the antagonist.
c. Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of the antagonist.
-
Plot the percentage of inhibition as a function of the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value for the antagonist.
-
For competitive antagonists, a Schild analysis can be performed by measuring the shift in the glycine dose-response curve caused by different concentrations of the antagonist to determine the pA2 value.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comprehensive comparison of two glycine receptor antagonists.
Caption: Workflow for comparing glycine receptor antagonists.
Conclusion
Both RU5135 and strychnine are potent competitive antagonists of the glycine receptor. Strychnine is a high-affinity antagonist with well-characterized binding properties and serves as a reference compound in the field. RU5135 is also a highly potent antagonist, with at least one functional study suggesting it may be more potent than strychnine. However, a direct comparison of their binding affinities from a single study and a comprehensive analysis of RU5135's selectivity for different glycine receptor subtypes are needed for a more complete understanding of its pharmacological profile. The experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies, which are essential for the development of more selective and potent pharmacological tools to probe the intricacies of the glycinergic system.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RU5135 and Bicuculline: Potency, Specificity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research, particularly in the study of inhibitory neurotransmission, GABA-A receptor antagonists are indispensable tools. Among these, the steroid derivative RU5135 and the phthalide-isoquinoline alkaloid bicuculline are prominent, yet distinct, pharmacological agents. This guide provides an objective comparison of their effects, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate antagonist for their experimental needs.
At a Glance: Key Differences
| Feature | RU5135 | Bicuculline |
| Primary Target | GABA-A Receptor | GABA-A Receptor |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Potency | High (approx. 500x more potent than bicuculline in binding)[1] | Moderate |
| Specificity | Also antagonizes glycine receptors[1][2][3] | Primarily targets GABA-A receptors; can affect Ca2+-activated potassium channels at higher concentrations[4][5][6][7][8][9] |
| Chemical Class | Steroid Derivative | Phthalide-Isoquinoline Alkaloid |
Quantitative Comparison of Receptor Antagonism
The following table summarizes the available quantitative data for RU5135 and bicuculline, highlighting the significantly greater potency of RU5135 at the GABA-A receptor.
| Compound | Parameter | Value | Receptor/Preparation | Reference |
| RU5135 | pA2 | 8.31 | GABA-A Receptor (antagonism of muscimol in rat cuneate nucleus) | [3][10] |
| pA2 | 7.67 | Glycine Receptor (antagonism of glycine in rat optic nerve) | [3][10] | |
| Bicuculline | IC50 | ~2 µM | GABA-A Receptor | [4][8] |
| pKB | ~5.9 | Recombinant GABA-A Receptors (α1β1, α1β1γ2S, α1β1γ2L) | [11] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. A higher pA2 or pKB value indicates greater antagonist potency.
Mechanism of Action: A Shared Competitive Nature
Both RU5135 and bicuculline act as competitive antagonists at the GABA-A receptor.[1][3] This means they bind to the same site as the endogenous ligand, GABA, but fail to activate the receptor.[1] By occupying the binding site, they prevent GABA from binding and opening the chloride ion channel, thus inhibiting its inhibitory effect on neuronal excitability. Electrophysiological studies have confirmed that RU5135 and bicuculline share a common site of action at the GABA-A receptor, which is distinct from the picrotoxin binding site.[3][10]
Signaling Pathway of GABA-A Receptor Antagonism
Caption: Competitive antagonism of the GABA-A receptor by RU5135 and bicuculline.
Specificity: A Critical Distinction
A key differentiator between RU5135 and bicuculline is their specificity. While both are effective GABA-A antagonists, RU5135 also exhibits significant antagonistic activity at glycine receptors .[1][2][3] In studies on the cat spinal cord, RU5135 was found to be a potent strychnine-like glycine antagonist.[2] This lack of specificity is a crucial consideration for researchers, as effects observed with RU5135 may not be solely attributable to GABA-A receptor blockade.
Bicuculline is generally more specific to GABA-A receptors. However, at higher concentrations, it and its quaternary salts have been shown to block small-conductance calcium-activated potassium (SK) channels .[1][4][5][6][7][8] This can lead to off-target effects on neuronal excitability, independent of GABAergic signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of RU5135 and bicuculline for the GABA-A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]GABA or [3H]muscimol) and a range of concentrations of the unlabeled competitor (RU5135 or bicuculline). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive agonist like GABA).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol describes how to compare the effects of RU5135 and bicuculline on GABA-evoked currents in cultured neurons.
Caption: Workflow for electrophysiological comparison of GABA-A antagonists.
Detailed Steps:
-
Cell Culture: Culture primary neurons or a suitable cell line expressing GABA-A receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.
-
Establish Baseline: Obtain a stable whole-cell recording from a neuron. Perfuse the cell with a solution containing a known concentration of GABA to evoke a consistent inward chloride current (I-GABA).
-
Antagonist Application: While continuously recording I-GABA, switch the perfusion solution to one containing both GABA and a specific concentration of either RU5135 or bicuculline.
-
Measure Inhibition: Quantify the reduction in the amplitude of I-GABA in the presence of the antagonist.
-
Dose-Response: Repeat steps 3-5 with a range of antagonist concentrations to construct a dose-response curve.
-
Data Analysis: Plot the percentage inhibition of I-GABA against the log concentration of the antagonist to determine the IC50 value for each compound.
Logical Relationship of Antagonistic Effects
Caption: Causal chain of events following GABA-A receptor antagonism.
Conclusion and Recommendations
Both RU5135 and bicuculline are valuable for studying GABA-A receptor function. The choice between them should be guided by the specific requirements of the experiment.
-
For studies requiring high potency and where potential off-target effects on glycine receptors can be controlled for or are not a concern, RU5135 is a suitable choice. Its significantly higher potency may be advantageous in certain experimental paradigms.
-
For experiments demanding high specificity for the GABA-A receptor, bicuculline is the preferred antagonist. However, researchers should be mindful of its potential to block SK channels at higher concentrations and use the lowest effective dose.
Ultimately, a thorough understanding of the pharmacological profiles of these compounds is essential for the rigorous design and accurate interpretation of experiments investigating the complexities of GABAergic neurotransmission.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bicuculline free base blocks voltage-activated K+ currents in rat medial preoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
RU5135: A Comparative Analysis of its Selectivity for Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RU5135's selectivity for glycine receptors against other commonly used antagonists. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Introduction
RU5135 is a steroid derivative recognized for its potent antagonistic activity at glycine receptors, positioning it as a strychnine-like compound in its functional profile[1][2]. However, its utility in selectively targeting glycinergic signaling is nuanced by its interaction with GABA-A receptors, where it also exhibits competitive antagonism[3]. Understanding the selectivity profile of RU5135 is therefore critical for the precise dissection of inhibitory neurotransmitter systems in research and for the development of targeted therapeutics. This guide offers a comparative overview of RU5135 and other key glycine receptor antagonists, presenting quantitative data on their binding affinities and detailing the experimental protocols for their validation.
Comparative Antagonist Selectivity
The following table summarizes the binding affinities (Ki) of RU5135 and other common antagonists for glycine and GABA-A receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as the Ki for the GABA-A receptor divided by the Ki for the glycine receptor, with a higher ratio indicating greater selectivity for the glycine receptor.
| Compound | Glycine Receptor Ki (nM) | GABA-A Receptor Ki (nM) | Selectivity Ratio (GABA-A/Glycine) | Reference |
| RU5135 | ~21.4 (calculated from pA2 of 7.67) | ~4.9 (calculated from pA2 of 8.31) | ~0.23 | [4] |
| Strychnine | 4.69 | > 10,000 | > 2132 | |
| Bicuculline | 169,400 | 2,000 | ~0.012 | |
| Picrotoxin | 5,200 - 106,000 | ~2,000 | ~0.019 - 0.38 |
Note: The Ki values for RU5135 were estimated from reported pA2 values[4].
Experimental Protocols
The validation of antagonist selectivity is paramount for the accurate interpretation of experimental results. The two primary methods for quantifying the interaction of compounds like RU5135 with their target receptors are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of RU5135 and other antagonists for glycine and GABA-A receptors.
Materials:
-
Cell membranes expressing the target receptor (glycine or GABA-A)
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]strychnine for glycine receptors, [³H]muscimol or [³H]gabazine for GABA-A receptors)
-
Unlabeled antagonist (RU5135 or comparator) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This functional assay measures the effect of an antagonist on the ion flow through the receptor channel in response to an agonist.
Objective: To determine the functional antagonism and potency (e.g., IC50 or pA2) of RU5135 at glycine and GABA-A receptors.
Materials:
-
Cells expressing the target receptor (e.g., Xenopus oocytes or HEK293 cells)
-
Patch clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Agonist (glycine or GABA)
-
Antagonist (RU5135 or comparator)
Procedure:
-
Cell Preparation: Culture cells expressing the receptor of interest on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with intracellular solution.
-
Seal Formation: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Agonist Application: Apply a fixed concentration of the agonist (e.g., the EC50 concentration) to elicit a current response.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist and record the resulting current.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the antagonist concentration to determine the IC50. Alternatively, perform a Schild analysis by measuring the shift in the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.
Visualizing the Mechanisms
To better understand the context of RU5135's activity, the following diagrams illustrate the fundamental signaling pathways of glycine and GABA-A receptors, as well as a typical experimental workflow for validating antagonist selectivity.
Caption: Signaling pathways for Glycine and GABA-A receptors.
Caption: Workflow for validating antagonist selectivity.
References
- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
RU5135: A Comparative Guide for Researchers in Inhibitory Neurotransmission
For researchers, scientists, and drug development professionals, understanding the landscape of inhibitory neurotransmitter receptor antagonists is critical. This guide provides a comparative analysis of RU5135, a steroidal antagonist, with other key inhibitory antagonists, supported by available experimental data.
RU5135 is a steroid derivative that has been identified as a potent and competitive antagonist of two primary inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptor and the glycine receptor (GlyR).[1] Its dual antagonism makes it a unique tool for studying inhibitory neurotransmission. This guide will compare its activity with the classical antagonists bicuculline (for GABAA receptors) and strychnine (for glycine receptors).
Quantitative Comparison of Antagonist Potency
The potency of RU5135 and its counterparts has been determined through various experimental paradigms, primarily electrophysiological and binding assays. The following tables summarize the key quantitative data available for these compounds.
GABAA Receptor Antagonism
RU5135 acts as a competitive antagonist at the GABAA receptor, sharing a common site of action with the well-characterized antagonist, bicuculline.[1] Notably, in binding studies, RU5135 has been reported to be approximately 500 times more potent than bicuculline.
| Antagonist | Parameter | Value | Species/Tissue |
| RU5135 | pA2 | 8.31 | Rat Cuneate Nucleus |
| Bicuculline | IC50 | 2 µM | Not Specified |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Glycine Receptor Antagonism
RU5135 also competitively antagonizes the glycine receptor, sharing a common site of action with strychnine.[1]
| Antagonist | Parameter | Value | Species/Tissue |
| RU5135 | pA2 | 7.67 | Rat Optic Nerve |
| Strychnine | IC50 | 40 nM | Cultured Rat Neocortical Neurons |
| IC50 | 60 nM | Freshly Dissociated Rat Nucleus Accumbens Neurons |
Signaling Pathways and Antagonist Action
The inhibitory actions of GABA and glycine are mediated by the influx of chloride ions through their respective receptor channels, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability. Antagonists like RU5135, bicuculline, and strychnine block this process by binding to the receptor and preventing the binding of the endogenous agonist.
Experimental Protocols
Electrophysiological Determination of pA2 (Schild Analysis)
This protocol describes a typical workflow for determining the pA2 value of an antagonist using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell/Tissue Preparation: Primary neuronal cultures or acute brain slices from a suitable species (e.g., rat) are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are established from individual neurons. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Agonist Application: A control concentration-response curve is generated by applying increasing concentrations of the agonist (GABA or glycine) and measuring the resulting chloride current.
-
Antagonist Application: The preparation is washed, and a fixed concentration of the antagonist (e.g., RU5135) is bath-applied for a sufficient time to reach equilibrium.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Schild Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for several antagonist concentrations. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.
Radioligand Binding Assay for IC50/Ki Determination
This protocol outlines a standard procedure for determining the IC50 and Ki of an unlabeled antagonist using a competition binding assay.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a relevant brain region (e.g., spinal cord for glycine receptors, cortex for GABAA receptors) through a series of homogenization and centrifugation steps.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]strychnine for glycine receptors or [3H]bicuculline for GABAA receptors) and varying concentrations of the unlabeled competitor antagonist (e.g., RU5135).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
A Comparative Analysis of RU5135 and Other Steroid Antagonists: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroid derivative RU5135 with other notable steroid antagonists. This report clarifies the distinct mechanisms of action of these compounds and presents supporting experimental data to evaluate their relative efficacy.
Initially categorized within the broad class of steroid antagonists, RU5135 distinguishes itself by not acting on traditional steroid hormone receptors. Instead, experimental evidence reveals its potent antagonistic activity at inhibitory amino acid receptors, specifically the glycine and GABA-A receptors. This guide will, therefore, compare RU5135 to classical antagonists of these receptors—strychnine and bicuculline, respectively. Furthermore, to address the broader context of "steroid antagonists," a comparison with the well-characterized glucocorticoid and progesterone receptor antagonist, RU486 (mifepristone), is also included to highlight the diverse functionalities within this chemical class.
Comparative Efficacy of Receptor Antagonists
The efficacy of RU5135 and its comparators is summarized below. The data are presented as pA2, Ki, or IC50 values, which are common measures of antagonist potency. A higher pA2 value and a lower Ki or IC50 value indicate greater potency.
| Compound | Target Receptor | Antagonist Potency (pA2) | Reference |
| RU5135 | Glycine Receptor | 7.67 | [1] |
| RU5135 | GABA-A Receptor | 8.31 | [1] |
| Compound | Target Receptor | Binding Affinity (Ki) / Inhibition (IC50) | Reference(s) |
| Strychnine | Glycine Receptor | Ki: 0.03 µM | [2][3][4][5] |
| Bicuculline | GABA-A Receptor | IC50: 2 µM | [6][7][8] |
| RU486 (Mifepristone) | Glucocorticoid Receptor | Ki: ~2 nM | [9] |
| RU486 (Mifepristone) | Progesterone Receptor | Ki: ~1.9 nM | [9] |
Experimental Protocols
The determination of antagonist efficacy relies on precise experimental methodologies. Below are detailed protocols for key assays used to characterize the compounds discussed in this guide.
Glycine and GABA-A Receptor Antagonist Evaluation
1. Radioligand Binding Assay (for Glycine Receptor)
-
Objective: To determine the binding affinity (Ki) of a competitive antagonist like strychnine.
-
Procedure:
-
Membrane Preparation: Synaptic membrane fractions are prepared from mammalian spinal cord tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand, typically [3H]strychnine, at a fixed concentration.
-
Competition: A range of concentrations of the unlabeled antagonist (e.g., strychnine or a test compound) is added to compete with the radiolabeled ligand for binding to the glycine receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[2][3][4][5]
-
2. Electrophysiological Assay (for GABA-A Receptor)
-
Objective: To measure the functional antagonism (IC50) of a compound like bicuculline.
-
Procedure:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing GABA-A receptors.
-
GABA Application: A fixed concentration of GABA is applied to the cell to elicit an inward chloride current.
-
Antagonist Application: The antagonist (e.g., bicuculline) is co-applied with GABA at various concentrations.
-
Current Measurement: The peak amplitude of the GABA-evoked current is measured in the absence and presence of the antagonist.
-
Data Analysis: The percentage of inhibition of the GABA-evoked current is calculated for each antagonist concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[6][10]
-
Glucocorticoid and Progesterone Receptor Antagonist Evaluation
1. Competitive Binding Assay (for Glucocorticoid Receptor)
-
Objective: To determine the relative binding affinity of an antagonist like RU486.
-
Procedure:
-
Receptor Preparation: Glucocorticoid receptors (GR) are prepared from a suitable source, such as rat thymus cytosol.
-
Incubation: The GR preparation is incubated with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and a dilution series of the test compound (e.g., RU486).
-
Polarization Measurement: The fluorescence polarization of the solution is measured. When the fluorescent ligand is bound to the large GR protein, its rotation is slower, and the polarization is high. If the test compound displaces the fluorescent ligand, the free fluorescent ligand rotates faster, resulting in lower polarization.
-
Data Analysis: The concentration of the test compound that causes a half-maximal shift in the fluorescence polarization value is the IC50, which reflects the relative affinity of the compound for the receptor.[11]
-
2. Reporter Gene Assay (for Progesterone Receptor)
-
Objective: To assess the functional antagonist activity of a compound like RU486.
-
Procedure:
-
Cell Culture: Mammalian cells engineered to express the human progesterone receptor (PR) and a luciferase reporter gene linked to a PR-responsive promoter are used.
-
Compound Treatment: The cells are treated with a known progesterone agonist to stimulate luciferase expression, along with a range of concentrations of the antagonist (e.g., RU486).
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The light output, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced luciferase expression is quantified, and an IC50 value is determined.[12][13]
-
Signaling Pathways and Mechanisms of Action
The distinct therapeutic and physiological effects of RU5135 and RU486 stem from their interaction with fundamentally different signaling pathways.
Inhibitory Amino Acid Receptor Signaling
RU5135 exerts its effects by blocking the action of the brain's primary inhibitory neurotransmitters, glycine and GABA. These neurotransmitters act on ligand-gated ion channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.
Steroid Hormone Receptor Signaling
RU486 acts as a competitive antagonist at intracellular glucocorticoid and progesterone receptors. These receptors, upon binding their cognate steroid hormones, translocate to the nucleus and act as transcription factors to regulate the expression of target genes. RU486 binds to these receptors but prevents the conformational changes necessary for full transcriptional activation.
Conclusion
RU5135 is a potent antagonist of inhibitory glycine and GABA-A receptors, with an efficacy comparable to or greater than the classical antagonists strychnine and bicuculline at their respective targets. It is crucial for researchers to recognize that its mechanism of action is distinct from that of traditional steroid hormone receptor antagonists like RU486. While both RU5135 and RU486 are steroidal in structure, their pharmacological activities are mediated through entirely different signaling pathways, leading to distinct physiological effects. This guide provides the foundational data and experimental context necessary for the informed selection and application of these compounds in research and drug development.
References
- 1. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bicuculline - Wikipedia [en.wikipedia.org]
- 9. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
RU5135 as a Control Compound in Glycine Receptor Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate control compound is paramount for the accurate interpretation of experimental data in glycine receptor (GlyR) studies. This guide provides a comprehensive comparison of RU5135 with other commonly used GlyR antagonists, supported by experimental data and detailed protocols to aid in the design and execution of robust pharmacological investigations.
RU5135 is a steroid derivative recognized for its potent antagonistic activity at glycine receptors, acting in a manner similar to the well-characterized competitive antagonist, strychnine.[1][2] Its utility as a control compound stems from its effectiveness in blocking glycine-mediated neurotransmission, allowing researchers to isolate and study the specific effects of GlyR modulation. However, a thorough evaluation of its pharmacological profile alongside alternative compounds is crucial for informed experimental design.
Comparative Analysis of Glycine Receptor Antagonists
The selection of a suitable control antagonist depends on the specific experimental question, the GlyR subtype being investigated, and the desired mechanism of action. This section provides a quantitative comparison of RU5135 with other prevalent GlyR antagonists: strychnine, picrotoxin, and bicuculline.
| Compound | Mechanism of Action | Receptor Specificity | Potency (pA2/Ki/IC50) | Reference |
| RU5135 | Competitive Antagonist | GlyR > GABA-A Receptor | pA2 = 7.67 (Glycine, rat optic nerve) pA2 = 8.31 (Muscimol, rat cuneate nucleus) | [1][3] |
| Strychnine | Competitive Antagonist | Highly selective for GlyR | Ki = 4.69 nM - 12 nM | [1] |
| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | GlyR and GABA-A Receptor | IC50 ≈ 36.5 µM (for IGly) | [1] |
| Bicuculline | Competitive Antagonist | Primarily GABA-A Receptor, also affects GlyR | IC50 = 169.4 µM (α2 GlyR) | [1] |
Note: The pA2 value for RU5135's glycine antagonism (7.67) can be approximated to a Ki value for comparative purposes. The relationship between pA2 and Ki for a competitive antagonist is given by the equation: pA2 = -log10(Ki). Therefore, a pA2 of 7.67 corresponds to a Ki of approximately 21.4 nM.
Signaling Pathways and Experimental Workflow
Understanding the signaling cascade initiated by glycine receptor activation is fundamental to interpreting the effects of antagonists like RU5135. The following diagrams illustrate the canonical GlyR signaling pathway and a typical experimental workflow for characterizing GlyR antagonists.
Caption: Glycine receptor signaling pathway and the inhibitory action of RU5135.
References
Inability to Generate Comparison Guide for "RU5135" Due to Lack of Scientific Data
A comprehensive review of scientific and academic databases has revealed no evidence of a compound or drug designated as "RU5135" within a research or clinical context. All searches for this term consistently identify it as a product number for a commercial K&N Engineering air filter.
Consequently, it is not possible to create the requested "Publish Comparison Guides" on the reproducibility of RU5135 effects. The core requirements for this task, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled as there is no underlying scientific literature to draw upon.
It is highly probable that the provided topic name is incorrect. Researchers, scientists, and drug development professionals seeking information on a particular compound are encouraged to verify the correct nomenclature, such as the IUPAC name, CAS number, or any associated trade names, to ensure accurate and successful literature retrieval.
Without valid scientific studies, any attempt to generate the requested guide would be speculative and would not meet the standards of accuracy and data-driven analysis required for the target audience. We recommend that the user verify the compound's designation and resubmit the request with the correct information.
Validating RU5135 as a Research Tool for Neurobiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of RU5135 with other common research tools used to probe inhibitory neurotransmission, offering supporting experimental data and detailed protocols to aid in its validation for neurobiological research.
RU5135 is a steroid derivative that has been identified as a potent antagonist of the strychnine-sensitive glycine receptor, a key mediator of inhibitory neurotransmission in the spinal cord and brainstem.[1] However, its utility as a selective research tool is complicated by its additional activity at the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] This guide aims to provide a clear, data-driven comparison of RU5135 with established glycine and GABAᴀ receptor antagonists to inform its appropriate use in neurobiological experiments.
Comparative Analysis of RU5135 and Alternative Compounds
To objectively assess the performance of RU5135, its binding affinities for the glycine receptor and the GABAᴀ receptor are compared with those of well-characterized antagonists: strychnine (a highly selective glycine receptor antagonist), bicuculline (a competitive GABAᴀ receptor antagonist), and picrotoxin (a non-competitive channel blocker of both GABAᴀ and glycine receptors).
| Compound | Primary Target | Secondary Target | Affinity (Ki/IC₅₀) for Primary Target | Affinity (Ki/IC₅₀) for Secondary Target | Mechanism of Action | Reference(s) |
| RU5135 | Glycine Receptor | GABAᴀ Receptor | ~21.4 nM (Ki, calculated from pA₂ of 7.67) | ~4.9 nM (Ki, calculated from pA₂ of 8.31) | Competitive Antagonist | [2] |
| Strychnine | Glycine Receptor | - | 30 nM (Ki) | High µM to mM range | Competitive Antagonist | [4][5] |
| Bicuculline | GABAᴀ Receptor | - | 2 µM (IC₅₀) | - | Competitive Antagonist | [6][7][8] |
| Picrotoxin | GABAᴀ Receptor | Glycine Receptor | 240 nM (IC₅₀) | 172 µM (IC₅₀) | Non-competitive Channel Blocker | [9][10] |
Note on Affinity Values: The affinity of RU5135 was calculated from reported pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The relationship between pA₂ and the equilibrium dissociation constant (Ki) for a competitive antagonist is given by the equation: pA₂ ≈ -log(Ki). IC₅₀ values represent the concentration of an inhibitor that reduces the response by 50%. While not directly equivalent to Ki, they provide a comparable measure of potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of RU5135 and its alternatives at glycine and GABAᴀ receptors.
Radioligand Binding Assay for Glycine Receptor Affinity
This protocol is adapted from methods used to determine the binding affinity of compounds at the strychnine-sensitive glycine receptor.[11][12][13][14]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., RU5135) for the glycine receptor by measuring its ability to displace the binding of a radiolabeled antagonist, such as [³H]strychnine.
Materials:
-
Tissue Preparation: Synaptosomal membranes from rat spinal cord or brainstem.
-
Radioligand: [³H]strychnine.
-
Test Compounds: RU5135, unlabeled strychnine (for determining non-specific binding), and other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the synaptosomal membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled strychnine (e.g., 10 µM, for non-specific binding) or varying concentrations of the test compound.
-
50 µL of [³H]strychnine at a concentration near its Kd (e.g., 1-5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol is a generalized method for assessing the functional antagonism of glycine or GABAᴀ receptors in cultured neurons or brain slices.[15][16][17][18][19]
Objective: To measure the ability of a test compound to inhibit the ion currents evoked by the application of glycine or GABA.
Materials:
-
Cell Preparation: Cultured neurons (e.g., spinal cord neurons) or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH. (Using a high chloride internal solution allows for the measurement of inward currents at negative holding potentials).
-
Agonists: Glycine or GABA.
-
Antagonists: RU5135, strychnine, bicuculline, picrotoxin.
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and continuously perfuse with external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a known concentration of glycine or GABA to the cell using a rapid application system to evoke an inward current.
-
Antagonist Application: Co-apply the test antagonist with the agonist and measure the reduction in the evoked current. To determine the IC₅₀, apply a range of antagonist concentrations.
-
Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of the antagonist. Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Visualization of Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrate that while RU5135 is a potent antagonist of the glycine receptor, its significant affinity for the GABAᴀ receptor necessitates careful consideration in experimental design. For studies requiring highly selective antagonism of glycine receptors, strychnine remains the superior choice. However, in experimental paradigms where the concurrent blockade of both glycine and GABAᴀ receptors is desired or can be accounted for, RU5135 may serve as a useful tool. Researchers should carefully consider the receptor expression patterns in their system of interest and employ appropriate controls, such as the use of selective GABAᴀ receptor antagonists like bicuculline, to dissect the specific effects of RU5135 on glycinergic transmission. The detailed protocols and comparative data provided herein should serve as a valuable resource for the validation and informed use of RU5135 in neurobiology research.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bicuculline | GABAA receptor antagonist | SK blocker | TargetMol [targetmol.com]
- 8. Bicuculline - Wikipedia [en.wikipedia.org]
- 9. Picrotoxin, Anamirta cocculin [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. homepages.gac.edu [homepages.gac.edu]
- 19. Whole-Cell Patch-Clamp Recordings | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of RU5135 and Other Glycinergic Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of RU5135 and other key glycinergic ligands. The information is presented to facilitate informed decisions in the selection and application of these compounds in neuroscience research.
The glycine receptor (GlyR), a crucial mediator of inhibitory neurotransmission in the central nervous system, is a pentameric ligand-gated ion channel. Its activation by the endogenous agonist glycine leads to an influx of chloride ions, hyperpolarizing the neuron and dampening neuronal excitability. Dysregulation of glycinergic signaling is implicated in various neurological disorders, making the GlyR a significant target for therapeutic intervention. This guide offers a comparative analysis of RU5135, a potent GlyR antagonist, alongside other well-characterized glycinergic ligands, including the full agonist glycine, the partial agonists β-alanine and taurine, the competitive antagonist strychnine, and various allosteric modulators.
Quantitative Comparison of Glycinergic Ligand Affinities
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential utility. The following table summarizes the binding affinities (Ki, IC50, or pA2 values) of RU5135 and other selected glycinergic ligands for the glycine receptor. These values have been compiled from various radioligand binding studies, providing a quantitative basis for comparison.
| Ligand | Ligand Type | Receptor Subtype(s) | Binding Affinity | Citation(s) |
| RU5135 | Antagonist | GlyR | pA2 = 7.67 | [1] |
| Strychnine | Antagonist | GlyR | Ki = ~10-30 nM | [2][3] |
| Glycine | Agonist | GlyR | Ki = ~10 µM (displacement of [3H]strychnine) | [3] |
| β-Alanine | Partial Agonist | GlyR | Lower affinity than glycine | [4] |
| Taurine | Partial Agonist | GlyR | Lower affinity than glycine and β-alanine | [4] |
Functional Performance of Glycinergic Ligands
Beyond binding affinity, the functional effect of a ligand on receptor activity is paramount. The following table presents key functional parameters (EC50 and Imax) for various glycinergic agonists and allosteric modulators, as determined by electrophysiological studies.
| Ligand | Ligand Type | Receptor Subtype(s) | EC50 | Imax (% of Glycine Max) | Citation(s) |
| Glycine | Full Agonist | α1 homomeric | ~30-100 µM | 100% | [5] |
| β-Alanine | Partial Agonist | α1 homomeric | ~150-300 µM | < 100% | [6] |
| Taurine | Partial Agonist | α1 homomeric | ~300-1000 µM | < 100% | [6] |
| Ivermectin | Positive Allosteric Modulator & Agonist | α1 homomeric | Potentiation: ~30 nM; Direct Activation: >1 µM | Potentiation can exceed 100% of glycine response at low glycine concentrations | [7] |
| Ethanol | Positive Allosteric Modulator | α1-containing | Potentiation observed at mM concentrations | Potentiates glycine-evoked currents | [8] |
| Propofol | Positive Allosteric Modulator | α1-containing | Potentiation observed at µM concentrations | Potentiates glycine-evoked currents | [9] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay ([3H]Strychnine)
This competitive binding assay is a standard method for determining the affinity of unlabeled ligands for the glycine receptor by measuring their ability to displace the radiolabeled antagonist [3H]strychnine.
Experimental Workflow:
Workflow for a [3H]Strychnine Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rodent spinal cord) or cultured cells expressing glycine receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of [3H]strychnine (typically at or below its Kd) with the membrane preparation in the presence of a range of concentrations of the unlabeled test ligand (e.g., RU5135). Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known glycine receptor antagonist like unlabeled strychnine). Incubate at a controlled temperature (e.g., 4°C or room temperature) until equilibrium is reached.
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the unlabeled ligand. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to ligand application, providing functional data such as EC50 and Imax.
Experimental Workflow:
Workflow for a Whole-Cell Patch-Clamp Electrophysiology Experiment.
Detailed Protocol:
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) transfected with the glycine receptor subunit(s) of interest.
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope stage and perfuse with an external recording solution. Use a glass micropipette filled with an internal solution as the recording electrode.
-
Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.
-
Ligand Application: Rapidly apply different concentrations of the agonist (e.g., glycine) or a combination of the agonist and a modulator (e.g., ivermectin) to the cell using a fast perfusion system.
-
Data Recording and Analysis: Record the resulting ionic currents. For agonists, plot the peak current amplitude against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax. For allosteric modulators, assess their effect on the agonist's dose-response curve (e.g., a leftward shift indicates positive modulation).
Glycine Receptor Signaling Pathway
The canonical signaling pathway of the glycine receptor is relatively direct, involving ligand binding, channel opening, and ion flux. However, the receptor's function can be modulated by intracellular signaling cascades, particularly through phosphorylation.
Simplified signaling pathway of the glycine receptor.
Activation of the glycine receptor by an agonist like glycine leads to the opening of its intrinsic chloride channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission[10]. Competitive antagonists such as strychnine and RU5135 bind to the same site as glycine, preventing its action and blocking inhibition[11]. Positive allosteric modulators, like ivermectin, bind to a different site on the receptor and enhance the effect of the agonist, typically by increasing the receptor's affinity for the agonist or by increasing the channel's open probability[7]. The activity of the glycine receptor can also be modulated by intracellular signaling pathways. For example, phosphorylation by protein kinase C (PKC) can affect the receptor's function and trafficking, potentially leading to its desensitization or internalization[12].
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Specific Allosteric Modulators of the Glycine Receptor Using Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 8. Allosteric modulation of the glycine receptor activated by agonists differing in efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for RU-39411
For Immediate Implementation by Laboratory Professionals
I. Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown specific hazards of RU-39411, it must be handled as a potent compound with potential acute and chronic health effects. The following minimum PPE is mandatory for any personnel handling this compound in any form (solid, solution, or as waste):
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service.
-
Respiratory Protection: If there is any risk of aerosolization or if handling outside of a certified chemical fume hood, a properly fitted respirator is required.[1]
II. Quantitative Data Summary
Without a specific Safety Data Sheet (SDS) for this compound, quantitative data on toxicity, exposure limits, and physical properties are unavailable. The following table serves as a template for the types of information that should be referenced from a compound-specific SDS when available. For this compound, assume the most stringent category until data becomes available.
| Parameter | Value | Source |
| LD50 (Oral, Rat) | Data Not Available (Assume High Toxicity) | Manufacturer's SDS (when available) |
| Permissible Exposure Limit (PEL) | Data Not Available (Assume Low Limit) | OSHA / NIOSH (when available) |
| Solubility | Data Not Available | Manufacturer's SDS (when available) |
| Flash Point | Data Not Available | Manufacturer's SDS (when available) |
| Reactivity | Data Not Available (Assume reactivity with strong acids and bases) | Manufacturer's SDS (when available) |
III. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [2]
Experimental Protocol: Waste Segregation and Disposal
-
Waste Stream Segregation:
-
Solid Waste:
-
Collect all unused or expired this compound powder, contaminated PPE (gloves, bench paper, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.[3]
-
The container must be sealable, puncture-resistant, and made of a material compatible with the chemical.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a separate, clearly labeled, and sealed hazardous waste container for liquid chemical waste.[5]
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.[5]
-
-
Sharps Waste:
-
-
Labeling:
-
Clearly label each waste container with "Hazardous Waste".[2]
-
Include the full chemical name: "this compound".
-
List all solvents and their approximate concentrations present in liquid waste containers.[5]
-
Indicate the associated hazards. Since the specific hazards are unknown, at a minimum, label with "Toxic" and "Irritant".[2]
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from incompatible materials.[2]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule a pickup for the waste containers.[2]
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and your institution's EH&S department.
-
Secure: Prevent entry to the spill area.
-
Cleanup: Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.
-
For small powder spills, gently cover with an absorbent material and carefully collect into the solid hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb with a chemically compatible absorbent material and collect into the appropriate hazardous waste container.
-
V. Visualized Workflow: this compound Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 4. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Biohazardous Waste | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
